Modafinil acid
Description
structure given in first source
Properties
IUPAC Name |
2-benzhydrylsulfinylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARQPIWTMBRJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979768 | |
| Record name | (Diphenylmethanesulfinyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63547-24-0, 112111-44-1, 112111-45-2 | |
| Record name | Modafinil acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyhydrylsulfinylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modafinil acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modafinil acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Diphenylmethanesulfinyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzhydrylsulfinylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MODAFINIL ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N37HN7N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Modafinil acid?
An In-depth Technical Guide to the Chemical Structure and Properties of Modafinil Acid
Introduction
This compound, also known by its code name CRL-40467, is the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, modafinil.[1][2] This document provides a comprehensive technical overview of the chemical structure, properties, and metabolic formation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
This compound is chemically known as (Diphenylmethanesulfinyl)acetic acid.[1] Its structure features a central carbon atom bonded to two phenyl rings (a benzhydryl group), which is in turn attached to a sulfinyl group linked to an acetic acid moiety.
The IUPAC name for this compound is 2-(benzhydrylsulfinyl)acetic acid.[3] It is a racemic compound, existing as both (R)- and (S)-enantiomers.[4]
Key Identifiers:
-
IUPAC Name: 2-(benzhydrylsulfinyl)acetic acid[3]
-
Synonyms: Modafinilic acid, Modafinil carboxylate, CRL-40467, Benzyhydrylsulfinylacetic acid[1][3]
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃S | [3][5][6][7][8][9] |
| Molecular Weight | 274.33 g/mol | [3][5][6] |
| IUPAC Name | 2-(benzhydrylsulfinyl)acetic acid | [3] |
| CAS Number | 63547-24-0 | [1][3][8] |
| PubChem CID | 3085267 | [3][6] |
| Appearance | White Solid | [8] |
Metabolic Pathway of Modafinil
Modafinil is extensively metabolized in the liver, with approximately 90% of an administered dose being converted into its metabolites.[2][10] The formation of this compound is the primary metabolic pathway, accounting for 30-60% of the metabolized drug.[1]
This biotransformation occurs through the hydrolytic deamidation of the acetamide group of modafinil, a reaction catalyzed by amidase or esterase enzymes.[1][2] The other major metabolite is modafinil sulfone, which is formed via S-oxidation by cytochrome P450 enzymes, particularly CYP3A4.[2][10] Both this compound and modafinil sulfone are pharmacologically inactive and do not contribute to the wakefulness-promoting effects of the parent drug.[1][2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C15H14O3S | CID 3085267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(+)-Modafinic acid | C15H14O3S | CID 11623216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [medbox.iiab.me]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. niainnovation.in [niainnovation.in]
- 9. (R)-(-)-Modafinil Acid | 112111-45-2 [chemicalbook.com]
- 10. droracle.ai [droracle.ai]
Modafinil acid (CRL-40467) discovery and history
An In-Depth Technical Guide to Modafinil Acid (CRL-40467): Discovery and History
Introduction
Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) is a widely recognized wakefulness-promoting agent, utilized clinically for conditions such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1][2] The pharmacological and metabolic fate of Modafinil is of critical importance for understanding its complete clinical profile. Upon administration, Modafinil is extensively metabolized in the liver, with approximately 90% of the dose being converted into metabolites.[3][4] The two major circulating metabolites are this compound (CRL-40467) and Modafinil sulfone (CRL-41056).[2][4]
This technical guide focuses on the primary metabolite, this compound (CRL-40467). It delves into the historical context of its discovery, stemming from the development of its parent compounds, and provides a detailed overview of its chemical properties, metabolic formation, and pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key, albeit inactive, metabolite.
Discovery and History
The story of this compound is intrinsically linked to the development of a series of benzhydryl sulfinyl compounds by the French pharmaceutical company, Lafon Laboratories, in the 1970s.[1][5]
-
1974: The Precursor, Adrafinil: Chemists at Lafon Laboratories first synthesized Adrafinil, a new molecule that demonstrated a significant, dose-dependent increase in motor activity in mice without the typical side effects of sympathomimetic stimulants.[6][7][8]
-
1976: Identification of Modafinil: During pharmacokinetic studies of Adrafinil, its primary active metabolite, Modafinil, was identified.[5][7] Modafinil was found to have a similar pharmacological effect to its parent drug but with greater potency and utility.[1]
-
Late 1970s - Early 1980s: Pioneering Clinical Research: The neurophysiologist Michel Jouvet began prescribing Adrafinil to narcoleptic patients as early as 1977, though with inconsistent results.[6][8] By 1983, Jouvet and his colleague Bastuji started administering Modafinil directly to patients with narcolepsy and idiopathic hypersomnia, observing a significant reduction in excessive daytime sleepiness.[6][7]
-
Path to Market: Despite initial reluctance from Lafon Laboratories to develop the molecule, Jouvet's persistence led to the initiation of full-scale clinical trials.[6][8] The excellent results from these trials culminated in the use of Modafinil by the French army during the Gulf War in early 1991 to maintain alertness.[6][8]
-
Regulatory Approval: Modafinil was officially registered for the treatment of narcolepsy in France in 1992 and became commercially available in 1994 under the brand name Modiodal.[1][6][8] It later received FDA approval in the United States in 1998, where it was marketed as Provigil by Cephalon Inc., a company that leased the rights from Lafon before acquiring it in 2001.[1][5][9]
Throughout this journey, the characterization of Modafinil's metabolic pathways led to the identification and study of its major metabolite, This compound (CRL-40467) . It was determined that this compound is a product of the primary elimination pathway for Modafinil but does not contribute to the wakefulness-promoting effects of the parent drug.[4][10][11]
Data Presentation: Chemical and Pharmacokinetic Properties
This compound is the product of hydrolytic deamidation of the parent drug.[4] Its physical and pharmacokinetic properties are distinct from Modafinil, primarily characterized by increased polarity and more rapid clearance.[10][12]
Table 1: Chemical and Physical Properties of this compound (CRL-40467)
| Property | Value | Reference |
| IUPAC Name | 2-(benzhydrylsulfinyl)acetic acid | [13][14] |
| Other Names | Modafinilic acid; Modafinil carboxylate; CRL-40467 | [10][13] |
| CAS Number | 63547-24-0 | [10][13] |
| Chemical Formula | C₁₅H₁₄O₃S | [10][14] |
| Molar Mass | 274.33 g·mol⁻¹ | [10][14] |
Table 2: Comparative Pharmacokinetic Parameters of Modafinil and this compound
| Parameter | Modafinil | This compound (CRL-40467) | Reference |
| Formation | N/A (Parent Drug) | Primary metabolite via amide hydrolysis | [4][10] |
| % of Parent Drug Converted | N/A | 30 - 60% | [10] |
| Pharmacological Activity | Wakefulness-promoting | Inactive | [4][10][11] |
| Elimination Half-Life (t½) | ~12 - 15 hours | ~7 hours | [3][10] |
| Apparent Clearance (CL) | ~3.51 L/h | ~4.94 L/h | [12] |
| Apparent Volume of Distribution (Vd) | N/A | ~2.73 L | [12][15] |
Experimental Protocols
The characterization of Modafinil and its metabolites involves specific synthetic and analytical methodologies.
Protocol: Synthesis of Modafinil
The most common synthesis of Modafinil serves as the precursor step to the in vivo generation of this compound. A representative method is the oxidation of 2-(benzhydrylthio)acetamide.
-
Reaction Setup: Place 14.39 g (0.056 mol) of 2-(benzhydrylthio)acetamide into a suitable reaction flask.[16]
-
Solvent and Reagent Addition: Add 60 mL of acetic acid and 5.6 mL of 30-33% hydrogen peroxide (H₂O₂).[16][17]
-
Incubation: Heat the mixture to 40-45°C and stir for approximately 4 hours, or leave overnight at 40°C.[16]
-
Quenching: (Optional) Add a solution of sodium metabisulfite in water to quench any unreacted H₂O₂.[16]
-
Crystallization: Add approximately 200 mL of water to the reaction mixture to induce crystallization of Modafinil.[16]
-
Purification: Cool the suspension, filter the crude product, wash with water, and recrystallize from a suitable solvent such as methanol to obtain pure Modafinil.[16]
Protocol: In Vitro Metabolism Analysis
This protocol describes a generalized method to study the formation of Modafinil metabolites using human liver microsomes (HLM) or hepatocytes.
-
Incubation Preparation: Prepare an incubation mixture in microcentrifuge tubes containing phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL protein), and Modafinil (e.g., 1 µM).
-
Initiation of Reaction: Pre-warm the mixture to 37°C. To study CYP450-mediated metabolism (formation of Modafinil sulfone), initiate the reaction by adding an NADPH-generating system. For hydrolytic pathways (formation of this compound), NADPH is not required.[4]
-
Incubation: Incubate the tubes at 37°C in a shaking water bath. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).[4]
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
-
Analysis: Transfer the supernatant to HPLC vials for analysis by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the disappearance of Modafinil and the formation of this compound and Modafinil sulfone.[4]
Protocol: Population Pharmacokinetic (PopPK) Study Design
This protocol is based on the methodology used to characterize the pharmacokinetics of this compound in human subjects.[12][15]
-
Study Design: Conduct a multi-center, open-label, single-dose clinical trial.[15]
-
Subject Recruitment: Enroll healthy adult volunteers. In the reference study, subjects were recruited from 5 different ethnic groups to assess potential population differences.[12][15]
-
Dosing: Administer a single oral dose of 200 mg Modafinil to each subject.[15]
-
Blood Sampling: Collect serial blood samples for pharmacokinetic evaluation at specific time points before and after administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[12][15]
-
Bioanalysis: Process blood samples to plasma and analyze the concentrations of Modafinil and this compound using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Modeling: Utilize specialized software (e.g., NONMEM) for systematic population pharmacokinetic modeling.[12][15] Describe the concentration-time profile of this compound using a compartmental model (e.g., a one-compartment model).[15]
-
Covariate Analysis: Evaluate the influence of demographic and physiological variables (e.g., ethnicity, body weight, gender) on the pharmacokinetic parameters (such as clearance and volume of distribution).[15]
Visualizations: Pathways and Workflows
Metabolic Pathway of Modafinil
The metabolic conversion of Modafinil primarily occurs via two pathways: amide hydrolysis leading to the inactive this compound, and S-oxidation by CYP3A4 leading to the inactive Modafinil sulfone.
Workflow for a Population Pharmacokinetic (PopPK) Study
This diagram illustrates the sequential steps involved in conducting a PopPK study to characterize a metabolite like this compound.
Conceptual Signaling Pathways of Modafinil (Parent Drug)
While this compound is inactive, understanding the mechanism of the parent drug is crucial. Modafinil's primary mechanism is believed to be the blockade of the Dopamine Transporter (DAT), which indirectly influences several neurotransmitter systems.
Conclusion
This compound (CRL-40467) is the principal metabolite of the wakefulness-promoting agent Modafinil. Its discovery is a direct result of the pioneering pharmaceutical research at Lafon Laboratories in the 1970s and 1980s, which began with the synthesis of Adrafinil and led to the clinical development of Modafinil. Formed via amide hydrolysis, this compound is pharmacologically inactive and does not contribute to the therapeutic effects of its parent compound. However, its characterization is fundamental to a complete understanding of Modafinil's disposition. With a higher clearance and shorter half-life than Modafinil, its rapid formation and excretion represent the primary route of elimination for the drug. The detailed study of its pharmacokinetics continues to be an important aspect of drug development, ensuring a comprehensive safety and efficacy profile for Modafinil and related compounds.
References
- 1. modafi.eu [modafi.eu]
- 2. Modafinil - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. healthmatter.co [healthmatter.co]
- 6. Modafinil: its discovery, the early European and North American experience in the treatment of narcolepsy and idiopathic hypersomnia, and its subsequent use in other medical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. greendoor.org [greendoor.org]
- 8. gwern.net [gwern.net]
- 9. Modafinil [medbox.iiab.me]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound [medbox.iiab.me]
- 14. This compound | C15H14O3S | CID 3085267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Adrafinil and Modafinil - [www.rhodium.ws] [chemistry.mdma.ch]
- 17. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Modafinil Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modafinil acid (CRL-40467) is the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, modafinil.[1][2] Its formation, primarily through enzymatic hydrolysis in the liver, represents a key step in the clearance of modafinil.[3] A thorough understanding of the physicochemical properties of this compound is crucial for comprehensive pharmacokinetic modeling, drug metabolism studies, and the development of analytical methods for its detection. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic pathway.
Core Physicochemical Properties
This compound, a chiral molecule, is a white to off-white crystalline solid.[4] It is the product of the hydrolytic deamidation of modafinil's acetamide group.[1] The key physicochemical parameters of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-[(diphenylmethyl)sulfinyl]acetic acid | [5] |
| Synonyms | Modafinilic acid, CRL-40467 | [5] |
| Chemical Formula | C₁₅H₁₄O₃S | [4] |
| Molecular Weight | 274.33 g/mol | [5] |
| Melting Point | 139-141 °C | [4] |
| Solubility | Soluble in chloroform and methanol; Insoluble in water. | [4] |
| logP (Predicted) | 2.4 | [5] |
| pKa (Predicted) | 4.06 (Strongest Acidic) | Human Metabolome Database |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties of this compound are outlined below. These are generalized methods that can be adapted for specific laboratory settings.
Determination of Melting Point
The melting point of this compound can be determined using the capillary melting point method.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small sample of dry this compound is finely powdered using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20°C per minute initially.
-
A preliminary melting range is observed.
-
The apparatus is allowed to cool.
-
A second determination is performed with a fresh sample, heating at a slower rate (1-2°C per minute) as the temperature approaches the preliminary melting range.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Determination of Aqueous Solubility
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
An excess amount of this compound is added to a vial containing a known volume of purified water (e.g., 10 mL).
-
The vial is sealed and placed in a constant temperature shaker bath (e.g., 25°C or 37°C).
-
The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is centrifuged to separate the undissolved solid.
-
Aliquots of the supernatant are carefully removed, filtered (using a filter that does not bind the analyte), and diluted as necessary.
-
The concentration of this compound in the diluted supernatant is determined using a validated analytical method, such as HPLC-UV.
-
The experiment is performed in triplicate to ensure accuracy.
Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its absorption and distribution characteristics. The shake-flask method is the classical approach for its determination.[6][7]
Apparatus:
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker
-
pH meter
-
Analytical instrument (e.g., HPLC-UV)
Procedure:
-
n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
A known amount of this compound is dissolved in either the n-octanol or water phase.
-
A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.
-
The funnel is shaken for a set period (e.g., 1-2 hours) to allow for partitioning of the analyte between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration.[8][9][10]
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).
-
The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments from a burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Metabolic Pathway and Experimental Workflow
Metabolic Conversion of Modafinil to this compound
The primary metabolic pathway for modafinil involves the hydrolysis of its amide group to form this compound.[1][11] This reaction is catalyzed by hepatic esterase and/or amidase enzymes.[3] Modafinil also undergoes S-oxidation to form the inactive metabolite modafinil sulfone, a process partially mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][12]
Caption: Metabolic pathway of Modafinil.
Experimental Workflow for Quantification in Biological Matrices
The quantification of modafinil and this compound in biological samples like plasma or urine is essential for pharmacokinetic studies. A typical workflow involves sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Quantification workflow in biological samples.
Conclusion
This technical guide provides a consolidated resource on the fundamental physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers and drug development professionals in their work on modafinil metabolism, pharmacokinetics, and the development of analytical methodologies. A clear understanding of these properties is indispensable for the comprehensive evaluation of modafinil's disposition in biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | C15H14O3S | CID 3085267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. benchchem.com [benchchem.com]
Modafinil Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Modafinil Acid (CRL-40467), the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, Modafinil. This document consolidates essential chemical and physical properties, pharmacokinetic data, and established analytical methodologies for its quantification. Detailed experimental protocols and visual representations of metabolic pathways and analytical workflows are included to support researchers in drug metabolism, pharmacokinetics, and analytical chemistry.
Chemical and Physical Properties
This compound, also known as 2-[(diphenylmethyl)sulfinyl]acetic acid, is the major metabolite of Modafinil.[1] It is formed in the body through the hydrolysis of the amide group of the parent drug.[2]
| Property | Value | Reference |
| CAS Number | 63547-24-0 | [3][4][5][6] |
| Molecular Formula | C₁₅H₁₄O₃S | [3][4][6] |
| Molecular Weight | 274.33 g/mol | [4][5][6] |
| IUPAC Name | 2-(benzhydrylsulfinyl)acetic acid | [3] |
| Synonyms | Modafinilic acid, Modafinil carboxylate, CRL-40467 | [5] |
| Appearance | White to off-white solid | [4] |
Metabolism and Pharmacokinetics
Modafinil is extensively metabolized in the liver, with amide hydrolysis being the primary route of elimination, leading to the formation of this compound.[2][[“]] This metabolic conversion is catalyzed by amidase and/or esterase enzymes.[1] A smaller portion of Modafinil is metabolized via cytochrome P450 (CYP) enzymes, particularly CYP3A4, to form Modafinil sulfone.[1][8] this compound is considered pharmacologically inactive and does not contribute to the wake-promoting effects of Modafinil.[1][8]
Metabolic Pathway of Modafinil
The metabolic conversion of Modafinil to its primary inactive metabolites is a critical aspect of its pharmacokinetic profile.
Pharmacokinetic Parameters
The pharmacokinetic properties of Modafinil and its metabolite, this compound, have been characterized in human studies.
| Parameter | Modafinil | This compound | Reference |
| Tmax (hours) | 2 - 4 | - | [[“]] |
| Elimination Half-life (t½) (hours) | ~15 | ~7 | [4][5] |
| Apparent Volume of Distribution (Vd/F) (L/kg) | ~0.8 | - | [4] |
| Plasma Protein Binding | ~60% (primarily to albumin) | - | [1] |
| Apparent Clearance (CL/F) (L/h) | - | 4.94 | [5] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from its precursor, 2-(benzhydrylthio)acetic acid, through an oxidation reaction.
Procedure for the Oxidation of 2-(benzhydrylthio)acetamide to Modafinil (adaptable for this compound):
-
Dissolve 2-(benzhydrylthio)acetamide in glacial acetic acid.
-
Heat the mixture to approximately 40°C with stirring until complete dissolution.
-
Add a solution of hydrogen peroxide (e.g., 5.8%) dropwise to the reaction mixture while maintaining the temperature between 40-45°C.
-
Continue stirring the reaction mixture at this temperature for several hours.
-
To quench any unreacted hydrogen peroxide, add a solution of sodium metabisulfite in water and stir.
-
Cool the reaction mixture to induce crystallization of the product.
-
Filter the suspension to isolate the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent such as methanol.[9]
Quantification of this compound in Human Plasma by HPLC
This section details a high-performance liquid chromatography (HPLC) method for the simultaneous determination of Modafinil, this compound, and Modafinil Sulfone in human plasma.[6]
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.200 mL of human plasma, add an internal standard.
-
Extract the analytes by adding a mixture of hexane-dichloromethane-glacial acetic acid (55:45:2, v/v).
-
Vortex the mixture and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.[6]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Narrow-bore phenyl column |
| Mobile Phase | Isocratic elution with a suitable solvent system |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 235 nm |
| Linear Range | 0.100 to 20.0 µg/mL for each compound |
Experimental Workflow for Metabolite Quantification
The general workflow for the quantitative analysis of Modafinil and its metabolites from biological matrices involves several key steps.
Conclusion
This technical guide provides foundational information on this compound, covering its chemical properties, metabolic formation, pharmacokinetic profile, and analytical determination. The detailed protocols and visual workflows are intended to serve as a valuable resource for professionals engaged in the research and development of pharmaceuticals. The provided data and methodologies can aid in designing and conducting further studies on the metabolism and disposition of Modafinil.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and tolerability of modafinil ( Provigil ) [modafinil.wiki]
- 5. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of modafinil, this compound and modafinil sulfone in human plasma utilizing liquid-liquid extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. droracle.ai [droracle.ai]
- 9. Synthesis of Adrafinil and Modafinil - [www.rhodium.ws] [chemistry.mdma.ch]
An In-Depth Technical Guide on the Properties of (R)-(-)-Modafinil Acid Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-Modafinil acid, the principal and pharmacologically inactive metabolite of armodafinil ((R)-(-)-modafinil), is a critical molecule in the study of modafinil's pharmacokinetics and metabolism. This technical guide provides a comprehensive overview of the core properties of the (R)-(-)-modafinil acid enantiomer. It includes a detailed summary of its physicochemical characteristics, in-depth experimental protocols for its synthesis, chiral separation, and analysis, and a review of its metabolic formation. This document is intended to be a core resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering detailed methodologies and structured data to support further investigation and application.
Physicochemical Properties
(R)-(-)-Modafinil acid is a chiral carboxylic acid that is significantly more polar than its parent compound, armodafinil. This increased polarity facilitates its renal excretion. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (R)-(-)-Modafinil Acid
| Property | Value | Reference |
| IUPAC Name | 2-[(R)-(diphenylmethyl)sulfinyl]acetic acid | N/A |
| Molecular Formula | C₁₅H₁₄O₃S | N/A |
| Molecular Weight | 274.33 g/mol | N/A |
| CAS Number | 112111-45-2 | N/A |
| Appearance | White to off-white solid | [1] |
| Melting Point | 139-141 °C | [1] |
| Solubility | Soluble in methanol and DMSO; sparingly soluble in chloroform; insoluble in water. | [1] |
| pKa | Data not readily available, expected to be acidic due to the carboxylic acid group. | N/A |
| Optical Rotation | (-) enantiomer | N/A |
Metabolic Pathway and Pharmacokinetics
(R)-(-)-Modafinil acid is the primary metabolite of armodafinil, formed through the hydrolysis of the terminal amide group. This metabolic conversion is a crucial step in the detoxification and elimination of armodafinil.
Metabolic Conversion of Armodafinil
The metabolic transformation of armodafinil to (R)-(-)-modafinil acid is primarily catalyzed by hepatic amidase and/or esterase enzymes.[2] This hydrolysis reaction is the main route of elimination for armodafinil. A smaller fraction of armodafinil is oxidized by cytochrome P450 enzymes, particularly CYP3A4, to form the inactive modafinil sulfone.[3] (R)-(-)-Modafinil acid itself is considered pharmacologically inactive and does not contribute to the wakefulness-promoting effects of the parent drug.[2]
References
The Root of Inertia: A Technical Guide to the Biological Inactivity of Modafinil Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modafinil, a widely prescribed wakefulness-promoting agent, undergoes extensive metabolism in the liver, leading to the formation of its principal metabolite, Modafinil acid. Despite its structural similarity to the parent compound, this compound is devoid of the characteristic central nervous system (CNS) stimulant effects. This in-depth technical guide elucidates the core reasons behind the biological inactivity of this compound, focusing on two key determinants: its significantly diminished affinity for the dopamine transporter (DAT) and its poor penetration of the blood-brain barrier (BBB). Through a comprehensive review of available data, detailed experimental protocols, and illustrative diagrams, this document provides a thorough understanding of the structure-activity relationship that governs the divergent pharmacological profiles of Modafinil and its acid metabolite.
Introduction
Modafinil is a unique CNS stimulant used in the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1] Its mechanism of action is primarily attributed to its ability to block the dopamine transporter (DAT), thereby increasing synaptic dopamine concentrations in specific brain regions.[2] The metabolic fate of Modafinil is a critical aspect of its overall pharmacological profile. The major route of elimination is hepatic metabolism, with approximately 90% of the parent drug being converted to metabolites.[3] The two primary circulating metabolites are this compound and Modafinil sulfone. Crucially, preclinical studies have consistently demonstrated that these metabolites, particularly this compound, do not contribute to the wake-promoting effects of Modafinil.[4] This guide will dissect the underlying pharmacokinetic and pharmacodynamic reasons for the biological inactivity of this compound.
Pharmacodynamics: A Tale of Two Affinities
The wake-promoting effects of Modafinil are intrinsically linked to its interaction with the dopamine transporter. By inhibiting dopamine reuptake, Modafinil enhances dopaminergic neurotransmission, a key component of the brain's arousal and wakefulness pathways. The biological inactivity of this compound stems primarily from its dramatically reduced affinity for the DAT compared to its parent compound.
Dopamine Transporter Binding Affinity
| Compound | Assay Type | Preparation | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Modafinil | Binding Affinity | Guinea Pig Striatum | [³H]WIN 35,428 | 1930 | 3190 | [5] |
| (±)-Modafinil | Binding Affinity | hDAT-expressing COS7 cells | [³H]WIN 35,428 | 2300 | - | [6] |
| R-Modafinil | Binding Affinity | hDAT-expressing COS7 cells | [³H]WIN 35,428 | 780 | - | [6] |
| S-Modafinil | Binding Affinity | hDAT-expressing COS7 cells | [³H]WIN 35,428 | 2500 | - | [6] |
| (±)-Modafinil | Dopamine Uptake Inhibition | hDAT-expressing COS7 cells | [³H]Dopamine | - | 13000 | [6] |
| R-Modafinil | Dopamine Uptake Inhibition | hDAT-expressing COS7 cells | [³H]Dopamine | - | 4000 | [5] |
| S-Modafinil | Dopamine Uptake Inhibition | hDAT-expressing COS7 cells | [³H]Dopamine | - | 8700 | [5] |
Kᵢ (Inhibition constant) and IC₅₀ (half maximal inhibitory concentration) are measures of binding affinity and potency, respectively. Lower values indicate a stronger interaction.
The lack of quantifiable binding data for this compound strongly suggests that its affinity for the DAT is negligible at physiologically relevant concentrations. The structural change from the amide group in Modafinil to the carboxylic acid group in this compound drastically alters the molecule's electronic and steric properties, preventing effective interaction with the binding pocket of the dopamine transporter.
Pharmacokinetics: The Blood-Brain Barrier Challenge
For a centrally acting drug to be effective, it must efficiently cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. The physicochemical properties of a molecule are paramount in determining its ability to traverse this barrier.
Physicochemical Properties and BBB Penetration
The metabolic conversion of Modafinil's amide group to a carboxylic acid in this compound significantly increases the molecule's polarity. This is reflected in key physicochemical parameters such as the logarithm of the partition coefficient (logP) and the topological polar surface area (TPSA).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (Ų) | Reference |
| Modafinil | C₁₅H₁₅NO₂S | 273.35 | 1.7 | 79.4 | [7] |
| This compound | C₁₅H₁₄O₃S | 274.33 | 2.43 | 54.37 | [8] |
A lower logP value generally correlates with lower lipophilicity and, consequently, reduced passive diffusion across the lipid-rich BBB. While the logP of this compound is slightly higher, the presence of the ionizable carboxylic acid group at physiological pH leads to a significant increase in polarity, hindering its ability to cross the BBB. In vivo studies in rats have shown that following systemic administration of Modafinil, the concentration of this compound in the brain is substantially lower than that of the parent drug, confirming its poor BBB penetration.[9]
Experimental Protocols
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound for the dopamine transporter using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Homogenized striatal tissue from rodents or cell membranes from a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT).
-
Radioligand: A high-affinity DAT ligand labeled with a radioisotope, such as [³H]WIN 35,428 or [³H]Cocaine.
-
Test Compound: Modafinil or this compound dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer containing physiological salt concentrations.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding.
-
Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol describes a method for measuring extracellular dopamine levels in the brain of a freely moving animal following the administration of a test compound.
Materials:
-
Animal Model: Typically rats or mice.
-
Stereotaxic Apparatus: For precise implantation of the microdialysis probe.
-
Microdialysis Probe: A small, semi-permeable membrane that allows for the diffusion of small molecules from the extracellular fluid.
-
Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a constant flow rate.
-
Fraction Collector: To collect the dialysate samples at regular intervals.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine concentrations in the dialysate.
-
Test Compound: Modafinil or this compound for systemic administration (e.g., intraperitoneal injection).
Procedure:
-
Surgery: Anesthetize the animal and use a stereotaxic apparatus to implant a guide cannula into the brain region of interest (e.g., the nucleus accumbens or striatum).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Begin perfusing the probe with aCSF and collect baseline dialysate samples to establish the basal dopamine concentration.
-
Drug Administration: Administer the test compound systemically.
-
Post-Drug Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.
-
Sample Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC-ED.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot the data over time to observe the effect of the test compound on extracellular dopamine.
Visualizations
Caption: Metabolic conversion of Modafinil to its inactive metabolites.
Caption: Contrasting effects of Modafinil and this compound on the Dopamine Transporter.
Caption: Workflow for a Dopamine Transporter (DAT) Radioligand Binding Assay.
Conclusion
The biological inactivity of this compound is a clear and compelling example of how subtle changes in molecular structure can lead to profound differences in pharmacological activity. The conversion of the amide moiety in Modafinil to a carboxylic acid in its metabolite results in a molecule that is both unable to effectively bind to the dopamine transporter and is largely excluded from the central nervous system due to its increased polarity and poor blood-brain barrier penetration. This dual pharmacodynamic and pharmacokinetic basis for its inactivity underscores the critical importance of metabolic profiling in drug development and provides a robust explanation for why this compound does not contribute to the therapeutic effects of its parent drug. This understanding is fundamental for researchers and scientists working on the development of novel CNS-acting agents and for clinicians seeking a comprehensive knowledge of the pharmacology of Modafinil.
References
- 1. Modafinil - Wikipedia [en.wikipedia.org]
- 2. Practical Use and Risk of Modafinil, a Novel Waking Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modafinil, an atypical CNS stimulant? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. R-MODAFINIL (ARMODAFINIL): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Role of Modafinil Acid in the Metabolic Pathway of Modafinil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modafinil, a wakefulness-promoting agent, undergoes extensive metabolism in the liver, with approximately 90% of an administered dose being eliminated as metabolites and less than 10% excreted as the unchanged drug.[1][2] The primary metabolic transformations involve amide hydrolysis and cytochrome P450 (CYP) mediated oxidation.[1][2] These processes result in the formation of two major, yet pharmacologically inactive, metabolites: modafinil acid (CRL-40467) and modafinil sulfone (CRL-41056).[1][3] This guide provides a comprehensive overview of the formation, pharmacokinetic profile, and analytical methodologies related to this compound, the principal metabolite of modafinil.
Metabolic Pathways of Modafinil
The metabolic conversion of modafinil to its primary metabolites is governed by two main enzymatic pathways. The major pathway, leading to the formation of this compound, is the hydrolytic deamidation of the acetamide group.[1] This reaction is catalyzed by amidase and/or esterase enzymes.[4][5] A secondary pathway involves the S-oxidation of modafinil by the cytochrome P450 enzyme CYP3A4, which produces the achiral metabolite, modafinil sulfone.[1][6] Both this compound and modafinil sulfone are considered pharmacologically inactive and do not contribute to the wake-promoting effects of the parent drug.[1][4]
Quantitative Data: Pharmacokinetic Parameters
The pharmacokinetic profiles of modafinil and its primary metabolites have been characterized in healthy adults. The following tables summarize key parameters from various clinical studies.
Table 1: Pharmacokinetic Parameters of Modafinil and its Metabolites
| Parameter | Modafinil | This compound (CRL-40467) | Modafinil Sulfone (CRL-41056) |
| Tmax (hours) | 2-4 | - | - |
| Half-life (hours) | 12-15 | ~7 | - |
| Urinary Excretion (% of dose) | <10% (unchanged) | 35-60% | Minor metabolite |
| Pharmacological Activity | Active | Inactive | Inactive |
Data compiled from multiple sources.[1][2][4][6][7][8]
Experimental Protocols
In Vitro Metabolism of Modafinil in Human Liver Microsomes
This protocol outlines a typical experiment to determine the in vitro metabolism of modafinil.
1. Materials:
-
Human liver microsomes (HLM)
-
Modafinil
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard (e.g., a stable isotope-labeled modafinil analog)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL final concentration) in potassium phosphate buffer.[1]
-
Pre-warm the reaction mixture at 37°C for 5 minutes.[1]
-
Initiate the metabolic reaction by adding modafinil (at various concentrations to determine enzyme kinetics) and the NADPH regenerating system. The final incubation volume is typically 200 µL.[1]
-
Incubate at 37°C for specified time points (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking.[1]
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.[1]
-
Vortex the samples for 2 minutes and then centrifuge at 3000 x g for 10 minutes to precipitate proteins.[1]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[1]
3. Data Analysis:
-
Analyze the samples for the disappearance of the parent drug (modafinil) and the formation of metabolites (modafinil sulfone). Note that this compound formation is primarily via hydrolysis and may not be NADPH-dependent.[1]
-
Plot the natural logarithm of the percentage of remaining modafinil versus time to determine the in vitro half-life (t½).[1]
-
Calculate the intrinsic clearance (CLint) from the half-life and the protein concentration.[1]
-
Quantify the formation of modafinil sulfone over time to determine the rate of formation.[1]
Quantitative Analysis of Modafinil and its Metabolites in Human Plasma
This protocol describes a general workflow for the quantification of modafinil, this compound, and modafinil sulfone in human plasma samples using LC-MS/MS.
1. Sample Preparation:
-
To 200 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution.[1]
-
Vortex for 2 minutes.[1]
2. Extraction (Liquid-Liquid Extraction Example):
-
Add an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for an extended period.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. Calibration and Quality Control:
-
Prepare a series of calibration standards by spiking known concentrations of modafinil, this compound, and modafinil sulfone into drug-free human plasma.[1]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.[1]
-
Process the calibration standards and QC samples along with the unknown samples using the same preparation and extraction procedure.[1]
4. LC-MS/MS Analysis:
-
Inject the prepared samples into a validated LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic column and mobile phase gradient.
-
Detect and quantify the analytes and internal standard using mass spectrometry, typically in multiple reaction monitoring (MRM) mode.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the nominal concentration.[1]
-
Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]
Conclusion
This compound is the primary, though pharmacologically inactive, metabolite of modafinil, formed through amide hydrolysis. A thorough understanding of its formation, pharmacokinetic profile, and quantification is essential for a complete characterization of modafinil's disposition in the body. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals in the field of drug metabolism and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. therecoveryvillage.com [therecoveryvillage.com]
- 8. Modafinil ( Provigil ) : pharmacokinetics [modafinil.wiki]
In Vivo Transformation of Modafinil to Modafinil Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo formation of modafinil acid, the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, modafinil. The document details the metabolic pathways, with a focus on the key enzymatic process of amide hydrolysis. It presents a compilation of quantitative pharmacokinetic data for both modafinil and this compound from human studies, organized for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for the quantification of these compounds in biological matrices and for conducting in vitro metabolism studies. Visual diagrams generated using the DOT language are included to illustrate the metabolic pathway and experimental workflows, offering a clear and concise reference for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction
Modafinil, a eugeroic agent used in the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea, undergoes extensive metabolism in the body.[1] The primary metabolic route is the hydrolysis of the amide moiety, leading to the formation of its main metabolite, this compound.[1] This biotransformation is a critical determinant of the pharmacokinetic profile and overall disposition of modafinil. Understanding the dynamics of this metabolic conversion is essential for drug development, clinical pharmacology, and toxicological assessments. This guide aims to provide an in-depth technical resource on the in vivo formation of this compound from modafinil.
Metabolic Pathway of Modafinil
The metabolism of modafinil is predominantly characterized by two main pathways: amide hydrolysis and, to a lesser extent, oxidation by cytochrome P450 (CYP) enzymes.[1]
-
Amide Hydrolysis: The principal metabolic pathway for modafinil is the hydrolysis of its acetamide group, resulting in the formation of this compound (CRL-40467).[2] This reaction is catalyzed by esterase and/or amidase enzymes.[2] this compound is pharmacologically inactive and is the most abundant metabolite found in plasma and urine.[1][3]
-
CYP-Mediated Oxidation: A secondary pathway involves the oxidation of the sulfoxide group of modafinil by CYP3A4 to form the inactive metabolite, modafinil sulfone.[4] Modafinil also exhibits some effects on other CYP enzymes, including weak induction of CYP1A2, CYP2B6, and CYP3A4, and reversible inhibition of CYP2C19.[1]
The metabolic conversion of modafinil to this compound is a rapid and significant process, with studies indicating that a substantial fraction of orally administered modafinil is converted to this metabolite.[5]
Signaling Pathway Diagram
Quantitative Data: Pharmacokinetics of Modafinil and this compound
The following tables summarize key pharmacokinetic parameters for modafinil and its primary metabolite, this compound, following oral administration of modafinil to healthy human subjects. These data have been compiled from various clinical studies.
Table 1: Pharmacokinetic Parameters of Modafinil in Healthy Adults
| Dose (mg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | CL/F (L/hr) | Vd/F (L) | t1/2 (hr) | Reference |
| 200 | 4.2 ± 0.6 | 2-4 | 66.4 ± 20.06 | 3.51 | - | 12-15 | [1][3] |
| 400 | 5.8 ± 0.7 | 2-4 | - | ~3.0 | ~58.8 | ~15 | [1][6] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults After Modafinil Administration
| Modafinil Dose (mg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | CL (L/hr) | Vd (L) | Reference |
| 200 | - | - | - | 4.94 | 2.73 | [5] |
| 100 (single dose) | 1.36 ± 0.34 (trough) | - | - | - | - | [6] |
Note: Data for this compound are less consistently reported in the literature, and direct comparative studies are limited. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; CL/F: Apparent total body clearance; Vd/F: Apparent volume of distribution; t1/2: Elimination half-life. Values are presented as mean ± standard deviation where available.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of modafinil and this compound.
Quantification of Modafinil and this compound in Human Plasma by HPLC
This protocol is based on the method described by Moachon and Matinier (1994).[7]
4.1.1. Materials and Reagents
-
Modafinil and this compound reference standards
-
Internal Standard (e.g., a structural analog)
-
Acetonitrile (HPLC grade)
-
Acetic Acid (glacial)
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Extraction solvent (e.g., ethyl acetate)
4.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Centrifuge
-
Evaporator
4.1.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add the internal standard solution.
-
Add 5 mL of extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4.1.4. Chromatographic Conditions
-
Mobile Phase: Acetonitrile-water-acetic acid (150:420:12, v/v/v)[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 236 nm[7]
-
Injection Volume: 50 µL
4.1.5. Calibration and Quantification
-
Prepare calibration standards by spiking known concentrations of modafinil and this compound into drug-free plasma.
-
Process the standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentrations in the unknown samples from the calibration curve.
Experimental Workflow: HPLC Quantification
In Vitro Metabolism of Modafinil using Human Liver Microsomes
This protocol provides a general procedure to assess the in vitro metabolism of modafinil.
4.2.1. Materials and Reagents
-
Modafinil
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS/MS grade)
-
Internal standard for LC-MS/MS analysis
4.2.2. Instrumentation
-
LC-MS/MS system
-
Incubator or water bath (37°C)
-
Centrifuge
4.2.3. Incubation Procedure
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL final concentration) in potassium phosphate buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding modafinil (at various concentrations for kinetic studies) and the NADPH regenerating system.
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
4.2.4. Data Analysis
-
Quantify the disappearance of modafinil and the formation of modafinil sulfone over time using a validated LC-MS/MS method.
-
Note that the formation of this compound via hydrolysis is primarily independent of NADPH.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for the formation of modafinil sulfone.
Experimental Workflow: In Vitro Metabolism
In Vivo Human Pharmacokinetic Study Protocol
This section outlines a general protocol for a human pharmacokinetic study of modafinil.
4.3.1. Study Design
-
An open-label, single-dose, crossover, or parallel-group study design is typically employed.[3][5]
-
Healthy adult volunteers are recruited after obtaining informed consent and screening for inclusion/exclusion criteria.
4.3.2. Dosing and Sample Collection
-
Subjects are typically fasted overnight before drug administration.
-
A single oral dose of modafinil (e.g., 200 mg) is administered with a standardized volume of water.[5]
-
Blood samples are collected in heparinized tubes at pre-defined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[3]
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
4.3.3. Bioanalysis
-
Plasma samples are analyzed for modafinil and this compound concentrations using a validated bioanalytical method, such as HPLC-UV or LC-MS/MS.
4.3.4. Pharmacokinetic Analysis
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vd/F) are calculated from the plasma concentration-time data using non-compartmental analysis.
Logical Relationship: In Vivo Pharmacokinetic Study
Conclusion
The in vivo formation of this compound from modafinil is a rapid and predominant metabolic pathway mediated by amide hydrolysis. This process is central to the overall pharmacokinetic profile of modafinil. This technical guide has provided a detailed overview of the metabolic pathways, quantitative pharmacokinetic data, and comprehensive experimental protocols for the analysis of modafinil and its primary metabolite. The included diagrams offer a clear visual representation of these complex processes. This information serves as a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding of modafinil's metabolism and providing practical guidance for experimental design and execution.
References
- 1. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic Modeling of Armodafinil and Its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of modafinil as a perpetrator of metabolic drug–drug interactions using a model informed cocktail reaction phenotyping trial protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of modafinil and its acid metabolite by high-performance liquid chromatography in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of Modafinil's Primary Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modafinil, a widely prescribed wakefulness-promoting agent, undergoes extensive metabolism in the liver, resulting in the formation of two primary circulating metabolites: modafinil acid (CRL-40467) and modafinil sulfone (CRL-41056). While the parent drug's mechanism of action is primarily attributed to its effects on the dopamine transporter, leading to increased wakefulness, its major metabolites have long been considered pharmacologically inactive in this regard. However, emerging evidence suggests a more nuanced pharmacological profile, particularly concerning potential anticonvulsant properties. This technical guide provides an in-depth exploration of the pharmacological characteristics of these primary metabolites, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways to support further research and drug development endeavors.
Metabolic Disposition of Modafinil
Modafinil is metabolized in the liver via two main pathways, leading to the formation of its primary metabolites.[1]
-
Amide Hydrolysis: The major metabolic route involves the hydrolytic deamidation of the acetamide group of modafinil, catalyzed by carboxylesterases, to form This compound (CRL-40467) .[2][3]
-
S-Oxidation: A secondary pathway involves the oxidation of the sulfinyl group by the cytochrome P450 enzyme CYP3A4 to form the achiral modafinil sulfone (CRL-41056) .[1]
These metabolic transformations increase the polarity of the compounds, facilitating their renal excretion.[3]
Figure 1: Primary metabolic pathways of Modafinil.
Pharmacological Profile of Primary Metabolites
Contrary to initial assumptions of pharmacological inertness, studies have revealed that both this compound and modafinil sulfone possess intrinsic biological activity, specifically as anticonvulsants.
Receptor and Transporter Binding Affinity
Extensive literature searches did not yield specific quantitative binding data (Ki or IC50 values) for this compound or modafinil sulfone at key central nervous system receptors and transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This lack of data is likely due to the prevailing view that these metabolites do not contribute to the wakefulness-promoting effects of modafinil, which are primarily mediated by its interaction with DAT.
Anticonvulsant Activity
Significant anticonvulsant properties of both this compound and modafinil sulfone have been demonstrated in preclinical models. The maximal electroshock seizure (MES) test, a model for generalized tonic-clonic seizures, has been instrumental in characterizing this activity.[4][5]
Table 1: Anticonvulsant Activity of Modafinil and its Primary Metabolites in the Maximal Electroshock Seizure (MES) Test in Mice
| Compound | Administration Route | ED₅₀ (mg/kg) |
| Modafinil | Intraperitoneal | > 75 |
| This compound | Intraperitoneal | ~75 |
| Modafinil Sulfone | Intraperitoneal | ~75 |
ED₅₀ (Median Effective Dose) is the dose required to protect 50% of animals from the tonic hindlimb extension component of the seizure. Data sourced from Zolkowska et al., 2015.[4]
The study by Zolkowska et al. (2015) demonstrated that both this compound and modafinil sulfone, at a dose of 75 mg/kg, significantly elevated the threshold for electroconvulsions in mice.[4] Furthermore, at a dose of 50 mg/kg, both metabolites enhanced the anticonvulsant activity of several classical antiepileptic drugs, including carbamazepine, phenytoin, and valproate.[4] The enhancement of valproate's anticonvulsant action by the metabolites was determined to be a pharmacodynamic interaction, as the metabolites did not alter the brain concentration of valproate.[4]
The precise molecular mechanism underlying the anticonvulsant effects of modafinil's metabolites remains to be fully elucidated. It is noteworthy that this activity is observed despite modafinil itself being reported to have some pro-convulsant properties at high doses.
Experimental Protocols
Maximal Electroshock Seizure (MEST) Test
The Maximal Electroshock Seizure Threshold (MEST) test is a widely used preclinical model to assess the anticonvulsant potential of a compound. The protocol described here is a generalized procedure based on established methodologies.[6][7][8]
Objective: To determine the ability of a test compound to increase the threshold for seizures induced by a maximal electrical stimulus.
Materials:
-
Male adult mice (e.g., Swiss-Webster, 20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Saline solution (0.9%)
-
Test compounds (this compound, modafinil sulfone) and vehicle control
Procedure:
-
Animal Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Drug Administration: Animals are divided into groups and administered the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of each mouse. Corneal electrodes, moistened with saline, are then gently placed on the corneas.
-
Electrical Stimulation: A constant current electrical stimulus (e.g., 60 Hz, 0.2-second duration) is delivered. The current intensity is varied to determine the threshold for inducing a tonic hindlimb extension seizure.
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the median effective dose (ED₅₀) is calculated using statistical methods such as probit analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Modafinil and its metabolites enhance the anticonvulsant action of classical antiepileptic drugs in the mouse maximal electroshock-induced seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Clearance Rate of Modafinil Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the clearance rate of modafinil acid, the primary metabolite of the wakefulness-promoting agent modafinil. This document details quantitative pharmacokinetic data, experimental protocols for its determination, and key metabolic pathways.
Introduction
Modafinil is extensively metabolized in the liver, with approximately 90% of an administered dose eliminated as metabolites.[1] The two major, pharmacologically inactive metabolites are this compound and modafinil sulfone.[1] this compound is the most abundant metabolite found in urine, accounting for 35% to 60% of the dose.[2][3] Understanding the clearance of this primary metabolite is crucial for a complete pharmacokinetic profile of modafinil and for assessing the impact of various physiological and pathological conditions on its disposition.
Quantitative Data on this compound Clearance
The clearance of this compound is significantly higher than that of its parent drug, modafinil.[3] This is consistent with the principle that metabolism typically increases the polarity of a compound, facilitating its elimination. The following tables summarize the available quantitative data on the clearance and other pharmacokinetic parameters of this compound in healthy volunteers.
Table 1: Population Pharmacokinetics of this compound in Healthy Chinese Volunteers
| Parameter | Typical Value | Inter-individual Variability (%) |
| Clearance (CL/F) | 4.94 L/h | 25.4 |
| Volume of Distribution (Vc/F) | 2.73 L | 54.6 |
Data from a population pharmacokinetic study in 49 healthy volunteers from five major ethnic groups in China (Han, Mongolian, Korean, Uygur, and Hui) after a single 200 mg oral dose of modafinil.[3]
Table 2: Influence of Ethnicity on this compound Clearance (Compared to Han)
| Ethnic Group | Change in Clearance |
| Korean | 25% Higher |
| Uygur and Hui | 12% Higher |
This study highlights the significant influence of ethnicity on the clearance of this compound.[3]
Table 3: Pharmacokinetic Parameters of Modafinil and this compound in Healthy Chinese Volunteers
| Parameter | Modafinil | This compound |
| Cmax (µg/mL) | ||
| Male | 2.73 ± 0.50 | 3.24 ± 0.66 |
| Female | 3.47 ± 0.82 | 3.79 ± 1.02 |
| t½ (h) | ||
| Male | 7.3 ± 2.1 | Not Reported |
| Female | 6.5 ± 2.2 | Not Reported |
Data from a study in healthy young Chinese volunteers (n=50) following a single 200 mg oral dose.[4]
Experimental Protocols
The determination of this compound clearance relies on robust clinical study designs and sensitive bioanalytical methods.
Clinical Pharmacokinetic Study Protocol
A typical clinical study to determine the pharmacokinetics of modafinil and this compound involves the following steps:
-
Subject Recruitment: Healthy adult volunteers are recruited. Exclusion criteria typically include a history of significant medical conditions, use of other medications, and consumption of alcohol or caffeine.[5]
-
Drug Administration: A single oral dose of modafinil (e.g., 200 mg) is administered to fasted subjects.[3]
-
Blood Sampling: Venous blood samples are collected at predetermined time points. A typical schedule includes pre-dose and multiple post-dose samples (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).[3]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -20°C) until analysis.[3]
-
Pharmacokinetic Analysis: Plasma concentrations of modafinil and this compound are determined at each time point. Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½), are calculated using noncompartmental methods.[4][6]
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
The quantification of modafinil and this compound in plasma is commonly performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Sample Preparation (Liquid-Liquid Extraction): [7]
-
To a plasma sample, add an internal standard.
-
Acidify the plasma.
-
Extract the analytes using an organic solvent mixture (e.g., ethyl acetate or a mixture of hexane, dichloromethane, and glacial acetic acid).
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Symmetry C18, 4.6 mm x 250 mm).[7]
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 500:500:1, v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength of 220 nm or 233 nm.[7]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Modafinil
Modafinil is primarily metabolized in the liver via two main pathways: amide hydrolysis to form this compound and S-oxidation by cytochrome P450 3A4 (CYP3A4) to form modafinil sulfone.[8][9]
Metabolic conversion of modafinil to its primary inactive metabolites.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of modafinil and the subsequent analysis of this compound.
Typical workflow for a modafinil pharmacokinetic study.
Factors Influencing this compound Clearance
Several factors can influence the clearance of this compound.
Renal Impairment
In individuals with severe chronic renal failure (creatinine clearance ≤20 mL/min), the pharmacokinetics of modafinil are not significantly altered. However, the exposure to this compound is increased nine-fold, indicating a significant reduction in its renal clearance.[10]
Hepatic Impairment
In patients with severe hepatic impairment (cirrhosis), the oral clearance of modafinil is decreased by about 60%, leading to a doubling of the steady-state concentration.[10] While specific data on this compound clearance in this population is limited, it is expected that the formation of this compound would also be reduced due to decreased metabolic capacity of the liver.
Ethnicity
As indicated in Table 2, ethnicity has been shown to be a significant factor in the clearance of this compound, with higher clearance observed in Korean, Uygur, and Hui populations compared to the Han Chinese population.[3]
Key factors influencing the clearance of this compound.
Conclusion
The clearance of this compound is a critical component of the overall pharmacokinetic profile of modafinil. It is primarily influenced by renal function and ethnicity. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working with this compound. Further research is warranted to elucidate the clearance of this compound in a broader range of populations and clinical conditions.
References
- 1. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. A double-blind, placebo-controlled, ascending-dose evaluation of the pharmacokinetics and tolerability of modafinil tablets in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. droracle.ai [droracle.ai]
- 9. benchchem.com [benchchem.com]
- 10. pdf.hres.ca [pdf.hres.ca]
Methodological & Application
Synthesis of Modafinil Acid for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modafinil acid, or 2-[(diphenylmethyl)sulfinyl]acetic acid, is the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, modafinil.[1][2] As a key reference standard in pharmacokinetic and metabolic studies of modafinil and its prodrug adrafinil, a reliable and well-documented synthetic protocol is essential for research purposes. This document provides detailed application notes and experimental protocols for the synthesis of this compound. The synthesis is a two-step process commencing with the S-alkylation of thioglycolic acid with benzhydrol to yield the intermediate, 2-[(diphenylmethyl)thio]acetic acid, followed by a controlled oxidation to afford the final product, this compound.
Introduction
Modafinil is a widely prescribed medication for sleep disorders such as narcolepsy.[3][4] Upon administration, it is extensively metabolized in the liver, with up to 60% of the dose being converted to this compound via hydrolytic deamidation.[1] This metabolite, along with modafinil sulfone, does not contribute to the wake-promoting effects of the parent drug.[1] Therefore, the availability of pure this compound is critical for researchers studying the pharmacokinetics, metabolism, and potential off-target effects of modafinil. It also serves as a crucial standard in the development of analytical methods for detecting modafinil and its metabolites in biological samples.[5][6]
The synthetic route described herein is a robust and scalable method for producing high-purity this compound for research applications.
Chemical Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-[(diphenylmethyl)thio]acetic acid
This protocol outlines the synthesis of the key intermediate, 2-[(diphenylmethyl)thio]acetic acid, from benzhydrol and thioglycolic acid.
Materials:
-
Benzhydrol
-
Thioglycolic acid
-
Trifluoroacetic acid (TFA)
-
Water
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve benzhydrol (1 equivalent) and thioglycolic acid (1 equivalent) in trifluoroacetic acid.
-
Stir the mixture at room temperature for 3 hours.
-
Remove the trifluoroacetic acid under reduced pressure to obtain a crude solid.
-
Add water to the solid and collect the resulting precipitate by filtration.
-
Wash the solid with n-hexane and dry to afford 2-[(diphenylmethyl)thio]acetic acid as a white solid.
Protocol 2: Synthesis of this compound (2-[(diphenylmethyl)sulfinyl]acetic acid)
This protocol details the oxidation of 2-[(diphenylmethyl)thio]acetic acid to the final product, this compound.
Materials:
-
2-[(diphenylmethyl)thio]acetic acid
-
Glacial acetic acid
-
Hydrogen peroxide (H₂O₂) solution (e.g., 5.8%)
-
Sodium metabisulfite
-
Water
Procedure:
-
Charge a reactor with 2-[(diphenylmethyl)thio]acetamide and glacial acetic acid.
-
Heat the mixture to 40°C and stir until complete dissolution is achieved.
-
Add the hydrogen peroxide solution dropwise over 30 minutes, maintaining the temperature between 40-45°C.
-
Stir the reaction mixture at 40-45°C for 4 hours.
-
To quench the unreacted hydrogen peroxide, add a solution of sodium metabisulfite in water and stir for 30 minutes.
-
Cool the reaction mixture to 15°C and collect the precipitate by filtration.
-
Wash the cake with water and dry to obtain crude this compound.
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water, to achieve high purity.
Data Presentation
| Parameter | 2-[(diphenylmethyl)thio]acetic acid | This compound | Reference |
| Molecular Formula | C₁₅H₁₄O₂S | C₁₅H₁₄O₃S | [7] |
| Molecular Weight | 258.34 g/mol | 274.33 g/mol | [1] |
| Typical Yield | ~99% | 70-87% | |
| Purity (HPLC) | >98% | >99.5% | [8][9] |
| Melting Point | 129-130°C | 164-166°C |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Metabolic Pathway of Modafinil
Caption: Metabolic conversion of Modafinil to its primary inactive metabolites.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. ox.ac.uk [ox.ac.uk]
- 4. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. modafinil.wiki [modafinil.wiki]
- 7. 2-PHENYL METHYLTHIO Acetic Acid [chembk.com]
- 8. WO2009024863A2 - Process for the preparation of modafinil enantiomers - Google Patents [patents.google.com]
- 9. EP1503983B1 - A process for the preparation of modafinil - Google Patents [patents.google.com]
Quantitative Analysis of Modafinil Acid: A Guide to Chromatographic Methods
Introduction
Modafinil, a widely prescribed wakefulness-promoting agent, undergoes significant metabolism in the body, primarily forming the inactive metabolite, Modafinil Acid (2-[(diphenylmethyl)sulfinyl]acetic acid). Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are intended for researchers, scientists, and professionals in drug development.
I. Methodologies and Quantitative Data
A comparative summary of the analytical methods for the quantification of this compound is presented below. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it suitable for bioanalytical studies requiring low detection limits. High-Performance Liquid Chromatography with UV detection provides a robust and more accessible alternative for routine analysis.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Analyte(s) | Modafinil and this compound | Modafinil and this compound |
| Sample Matrix | Human Plasma | Human Plasma |
| Instrumentation | HPLC with UV Detector | LC-MS/MS |
| Linearity Range | 0.1 - 10.0 µg/mL[1] | 30.8 - 8022.1 ng/mL (for Modafinil) |
| Limit of Quantification | 0.14 µg/mL[2] | 30.8 ng/mL (for Modafinil)[3] |
| Limit of Detection | 0.04 µg/mL[2] | 1 ng/mL (for Modafinil)[3] |
| Accuracy | Data not available | Within ±3.3% of nominal values (for Modafinil)[3] |
| Precision (RSD) | < 10% (Intra-day and Inter-day) | < 3.1% (Intra-day and Inter-day, for Modafinil)[3] |
II. Experimental Protocols
A. HPLC-UV Method for Simultaneous Quantification of Modafinil and this compound
This protocol is adapted from the method described by Moachon et al. (1994) for the simultaneous determination of Modafinil and this compound in human plasma.[2]
1. Materials and Reagents
-
Modafinil and this compound reference standards
-
Internal Standard (e.g., Carbamazepine)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Ultrapure water
-
Human plasma (blank)
2. Instrumentation
-
HPLC system with a UV detector
-
Analytical column: Diamonsil C18 (200 mm × 4.6 mm, 5 µm)[1]
-
Microcentrifuge
-
Vortex mixer
3. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add a known concentration of the internal standard.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Inject 20 µL of the supernatant into the HPLC system.[1]
4. Chromatographic Conditions
-
Mobile Phase: A mixture of 0.02 mol·L-1 potassium dihydrogen phosphate, methanol, and acetonitrile (60:20:20, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 220 nm.[1]
-
Column Temperature: Ambient.
-
Run Time: Approximately 25 minutes.[1]
5. Data Analysis
-
Identify the peaks for Modafinil, this compound, and the internal standard based on their retention times.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the concentration of Modafinil and this compound in the plasma samples from the calibration curve.
B. LC-MS/MS Method for the Quantification of Modafinil and its Metabolites
This protocol is based on a validated method for Modafinil in human plasma, which can be adapted for the simultaneous quantification of this compound.[3]
1. Materials and Reagents
-
Modafinil and this compound reference standards
-
Modafinil-d5 (Internal Standard)[3]
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Ultrapure water
-
Human plasma (blank)
2. Instrumentation
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: Ascentis® C18 (150 mm × 4.6 mm, 5 µm).[3]
3. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Agilent® Bond Elut Plexa) with methanol followed by water.[3]
-
Load 200 µL of human plasma (pre-spiked with internal standard) onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
4. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: A mixture of methanol, 2mM ammonium acetate, and glacial acetic acid (35:65:0.1% v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Modafinil: Precursor ion > Product ion (specific m/z to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z to be optimized)
-
Modafinil-d5: Precursor ion > Product ion (specific m/z to be optimized)
-
5. Data Analysis
-
Quantify the analytes using the peak area ratios of the analyte to the internal standard.
-
Create a calibration curve and determine the concentrations in the unknown samples.
III. Visualizations
References
- 1. RP-HPLC determination of modafinil and this compound in human pl...: Ingenta Connect [ingentaconnect.com]
- 2. Simultaneous determination of modafinil and its acid metabolite by high-performance liquid chromatography in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
Application Notes and Protocols for the HPLC-Based Quantification of Modafinil Acid in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modafinil is a widely prescribed wakefulness-promoting agent used in the treatment of sleep disorders such as narcolepsy. The accurate quantification of its principal, yet pharmacologically inactive, metabolite, modafinil acid (CRL-40467), in plasma is crucial for comprehensive pharmacokinetic and toxicological studies.[1] High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, stands as a robust and reliable analytical technique for this purpose.
This document provides detailed application notes and experimental protocols for the determination of this compound in plasma, drawing from established methodologies. It includes various sample preparation techniques and chromatographic conditions to offer flexibility based on laboratory instrumentation and desired sensitivity.
I. Sample Preparation Techniques
The choice of sample preparation is critical for removing plasma proteins and other interfering substances, thereby ensuring the accuracy and longevity of the analytical column. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1]
Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis.[1]
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.[2]
-
Add 100 µL of ice-cold acetonitrile (containing an internal standard, if used).[2]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[1][2]
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]
-
Carefully transfer the clear supernatant to a clean vial for HPLC or LC-MS/MS analysis.[1]
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
Protocol:
-
An assay was developed to determine concentrations of modafinil and its two major circulating metabolites, this compound and modafinil sulfone, in human plasma.[3]
-
This assay utilized a liquid-liquid extraction of the analytes and an internal standard from plasma into a mixture of hexane-dichloromethane-glacial acetic acid (55:45:2, v/v).[3]
-
The analytes were then resolved isocratically on a narrow-bore phenyl column.[3]
Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and allows for analyte concentration, leading to higher sensitivity.
Protocol:
-
A rapid, selective, and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the estimation of modafinil in human plasma.
-
Modafinil and the internal standard were extracted from plasma samples using solid-phase extraction with Agilent® Bond Elut Plexa cartridges.
II. HPLC and LC-MS/MS Methods
Below are summarized chromatographic conditions for the analysis of modafinil and its metabolites.
HPLC-UV Method
A sensitive and selective high-performance liquid chromatographic (HPLC) method for the simultaneous quantitation of modafinil and its acid metabolite in human plasma has been developed.[4]
Protocol:
-
Column: C18 reverse-phase column.[5]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, water, and acetic acid (150:420:12, v/v/v) is used.[4]
-
Detection: UV absorbance is monitored at 236 nm.[4]
-
Run Time: The total run time for this method is 45 minutes.[4]
LC-MS/MS Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Protocol:
-
Column: Ascentis® C18 column (150mm × 4.6mm, 5µm).
-
Mobile Phase: A gradient or isocratic mobile phase of methanol: 2mM ammonium acetate: glacial acetic acid (35:65:0.1% v/v/v) can be employed.
-
Flow Rate: 1.0 mL/min.
-
Detection: Mass spectrometry with an electrospray ionization (ESI) source in positive ion mode is used for detection.
III. Quantitative Data Summary
The following table summarizes the quantitative performance of different HPLC methods for the determination of modafinil and this compound in plasma.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 20 mg/L[4] | 30.8 - 8022.1 ng/mL (for Modafinil) |
| Limit of Detection (LOD) | 0.04 mg/L[4] | 1 ng/mL (for Modafinil) |
| Limit of Quantification (LOQ) | 0.14 mg/L[4] | 30.8 ng/mL (for Modafinil) |
| Intra-day Precision | - | Within 3.1% (for Modafinil) |
| Inter-day Precision | - | Within 3.1% (for Modafinil) |
| Accuracy | - | Within ±3.3% of nominal values (for Modafinil) |
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the analysis of this compound in plasma and the metabolic pathway of modafinil.
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Primary metabolic pathways of Modafinil.
References
- 1. benchchem.com [benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of modafinil and its acid metabolite by high-performance liquid chromatography in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Modafinil and its Major Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of modafinil and its two primary, pharmacologically inactive metabolites, modafinil acid and modafinil sulfone, in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described protocol utilizes a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM) in positive ion mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and in drug development research.
Introduction
Modafinil is a wakefulness-promoting agent used in the treatment of sleep disorders such as narcolepsy.[1] It is extensively metabolized in the liver, with less than 10% of the dose excreted as the unchanged drug.[2][3] The main metabolic pathways are amide hydrolysis to form this compound, and S-oxidation by cytochrome P450 (CYP) enzymes, primarily CYP3A4, to form modafinil sulfone.[2][4][5] Accurate and reliable quantification of modafinil and its metabolites is crucial for understanding its pharmacokinetic profile.[1] This LC-MS/MS method provides the high sensitivity and selectivity required for the analysis of these compounds in a complex biological matrix like human plasma.[6]
Experimental
Materials and Reagents
-
Modafinil, this compound, and Modafinil Sulfone reference standards
-
Modafinil-D5 (Internal Standard, ISTD)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Drug-free human plasma
Sample Preparation
A simple protein precipitation method was employed for sample preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Modafinil-D5).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
LC System: Agilent 1100 HPLC or equivalent[5]
-
Column: Ascentis® C18, 150 mm × 4.6 mm, 5 µm[7]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A suitable gradient to ensure separation of the analytes and metabolites.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
Mass Spectrometry
-
MS System: API-3200 Triple quadrupole mass spectrometer or equivalent[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[7]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Quantitative Data Summary
The following table summarizes the mass spectrometric parameters for the analysis of modafinil and its metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Modafinil | 274.2 | 167.0 | 150 |
| This compound | 275.1 | 167.0 | 150 |
| Modafinil Sulfone | 290.1 | 167.0 | 150 |
| Modafinil-D5 (ISTD) | 279.1 | 172.2 | 150 |
Results and Discussion
This method was developed to provide a rapid and reliable quantification of modafinil and its primary metabolites. The use of a stable isotope-labeled internal standard, Modafinil-D5, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The protein precipitation sample preparation is quick and efficient, allowing for high-throughput analysis. The chromatographic conditions are optimized to achieve good separation of the analytes from endogenous plasma components.
Conclusion
The LC-MS/MS method described in this application note is a highly sensitive, selective, and rapid technique for the simultaneous determination of modafinil, this compound, and modafinil sulfone in human plasma. The simple sample preparation and fast chromatography make it suitable for routine analysis in clinical and research laboratories.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of modafinil.
Caption: Metabolic pathway of modafinil.
Caption: Simplified signaling pathway of modafinil's mechanism of action.
References
- 1. Modafinil occupies dopamine and norepinephrine transporters in vivo and modulates the transporters and trace amine activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kolkatagynaeclinic.com [kolkatagynaeclinic.com]
- 3. prezi.com [prezi.com]
- 4. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
Application Notes and Protocols: Modafinil Acid as a Biomarker for Modafinil Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modafinil is a wakefulness-promoting agent used in the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Following administration, modafinil is extensively metabolized in the liver, with its primary metabolite being modafinil acid (CRL-40467).[1] This pharmacologically inactive metabolite serves as a reliable biomarker for assessing modafinil intake due to its favorable pharmacokinetic profile and high concentration in biological fluids.[1][2] These application notes provide a comprehensive guide to utilizing this compound as a biomarker, including detailed experimental protocols for its quantification in various biological matrices.
Metabolic Pathway of Modafinil
Modafinil undergoes metabolism primarily through two pathways: hydrolysis of the amide group to form this compound, and oxidation to form modafinil sulfone.[3] The hydrolysis to this compound is the major metabolic route.[4]
Metabolic pathway of modafinil to its primary metabolites.
Pharmacokinetic Properties
The pharmacokinetic properties of modafinil and this compound are crucial for understanding the appropriate window for biomarker detection.
| Parameter | Modafinil | This compound | Reference |
| Elimination Half-Life (t½) | ~12-15 hours | Shorter than modafinil | [3] |
| Primary Route of Elimination | Hepatic metabolism (~90%) | Renal excretion | [5] |
| Active/Inactive | Active | Inactive | [4] |
Experimental Workflow for Biomarker Quantification
A generalized workflow for the quantification of modafinil and this compound in biological samples is depicted below. This process involves sample collection, preparation, chromatographic separation, and detection.
Generalized workflow for modafinil and this compound quantification.
Experimental Protocols
Quantification of Modafinil and this compound in Human Plasma by LC-MS/MS
This protocol is based on methodologies described for the analysis of modafinil and its metabolites in plasma.[6]
a. Materials and Reagents
-
Modafinil and this compound reference standards
-
Modafinil-d5 (internal standard, ISTD)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
b. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (Modafinil-d5).[6]
-
Vortex the mixture for 30 seconds to precipitate proteins.[6]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]
c. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm)[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile[6]
-
Gradient Elution: A suitable gradient to separate the analytes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL[6]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6]
-
Scan Type: Multiple Reaction Monitoring (MRM)[6]
-
MRM Transitions:
-
Modafinil: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
Modafinil-d5 (ISTD): Precursor ion > Product ion (specific m/z values to be optimized)
-
d. Data Analysis
-
Quantify the concentration of modafinil and this compound by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.
Quantification of Modafinil and this compound in Human Urine by HPLC-UV
This protocol is a composite based on methodologies described for the analysis of modafinil in urine.[7]
a. Materials and Reagents
-
Modafinil and this compound reference standards
-
(Phenylthio)acetic acid (internal standard)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (glacial)
-
Human urine (blank)
b. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine in a centrifuge tube, add the internal standard.
-
Add 5 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
c. HPLC-UV Conditions
-
HPLC System: HPLC with UV detector
-
Column: C18 reverse phase column (e.g., 4.6 mm × 250 mm, 5 µm)[7]
-
Mobile Phase: Methanol:Water:Acetic Acid (500:500:1, v/v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Detection Wavelength: 233 nm[7]
-
Injection Volume: 20 µL
d. Data Analysis
-
Quantify the concentration of modafinil and this compound by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the quantification of modafinil and its metabolites.
| Technique | Analyte(s) | Matrix | Linearity Range | LLOQ | Recovery (%) | Reference |
| LC-MS/MS | Modafinil | Human Plasma | 30.8 - 8022.1 ng/mL | 30.8 ng/mL | 86.7 - 91.7 | |
| LC-MS/MS | Armodafinil (R-enantiomer) | Human Plasma | 50 - 10000 ng/mL | 50 ng/mL | >94 | |
| HPLC-UV | Modafinil, this compound, Modafinil Sulfone | Human Plasma | 0.100 - 20.0 µg/mL | 0.100 µg/mL | Not specified | [8] |
| HPLC-UV | Modafinil | Human Plasma and Urine | Not specified | 0.1 µg/mL | 80.0 (Urine), 98.9 (Plasma) | [7] |
Conclusion
This compound is a robust and reliable biomarker for determining modafinil intake. Its detection and quantification can be achieved with high sensitivity and specificity using established analytical techniques such as LC-MS/MS and HPLC-UV. The provided protocols offer a starting point for researchers to develop and validate their own methods for pharmacokinetic studies, therapeutic drug monitoring, and forensic applications. The choice of method will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. scialert.net [scialert.net]
- 5. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. zenodo.org [zenodo.org]
- 8. Determination of modafinil, this compound and modafinil sulfone in human plasma utilizing liquid-liquid extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modafinil Acid Reference Standards in Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modafinil acid ((Diphenylmethanesulfinyl)acetic acid), with the code name CRL-40467, is the primary and pharmacologically inactive metabolite of the wake-promoting drug Modafinil.[1][2] Modafinil is metabolized in the liver primarily through amide hydrolysis to form this compound, and to a lesser extent, through oxidation by cytochrome P450 enzymes (primarily CYP3A4) to form Modafinil sulfone.[3][4] As a key metabolite, a well-characterized this compound reference standard is essential for a variety of laboratory applications, including pharmacokinetic studies, bioanalytical method development and validation, and as a starting material for the synthesis of related compounds.
These application notes provide detailed protocols for the synthesis and analysis of this compound, as well as relevant data for its use as a reference standard in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for its proper handling, storage, and use in analytical methodologies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(benzhydrylsulfinyl)acetic acid | [5] |
| Synonyms | Modafinilic acid, Modafinil carboxylate, CRL-40467 | [1][5] |
| CAS Number | 63547-24-0 | [5] |
| Molecular Formula | C₁₅H₁₄O₃S | [5] |
| Molecular Weight | 274.33 g/mol | [5] |
| Appearance | White to pale yellow crystalline powder | [6] |
| Solubility | Soluble in alcohols and organic solvents; insoluble in water. | [6] |
| Melting Point | 156-159 °C | [7] |
Synthesis of this compound
This compound can be synthesized from its precursor, 2-(benzhydrylthio)acetic acid, through an oxidation reaction. The following protocol is a representative method for this synthesis.
Experimental Protocol: Synthesis of 2-(benzhydrylsulfinyl)acetic acid (this compound)
Materials:
-
2-(benzhydrylthio)acetic acid
-
Purified water
-
(-)-(α)-methyl benzyl amine
-
Sodium hypochlorite solution (5.28%)
-
Toluene
-
Concentrated Hydrochloric Acid
Procedure:
-
Suspend 5 g of 2-[(Diphenylmethyl)thio]acetic acid in 50 ml of purified water at 25-30 °C.
-
Add 2.345 g of (-)-(α)-methyl benzyl amine and stir the reaction mass for 15 minutes at 25-30 °C.
-
Heat the reaction mixture to 40-45 °C.
-
Add 33 ml of 5.28% sodium hypochlorite solution over a period of 30 minutes, maintaining the temperature at 40-45 °C.
-
Stir the reaction mixture for an additional 2 to 2.5 hours at 40-45 °C.
-
After the reaction is complete, add purified water (200 ml) and toluene (50 ml) and stir for 10 minutes.
-
Acidify the biphasic mixture with concentrated hydrochloric acid to a pH of less than 2 while stirring and maintaining the temperature at 25-30 °C.
-
Continue stirring for 1 hour at 25-30 °C.
-
Collect the precipitated product by filtration.
-
Wash the product with water (3 x 100 ml) followed by toluene (100 ml).
-
Dry the product to obtain 2-[(diphenylmethyl) sulfinyl] acetic acid as a crystalline powder.[8]
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound | C15H14O3S | CID 3085267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Enzymatic Conversion of Modafinil to Modafinil Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro enzymatic conversion of Modafinil to its primary metabolite, Modafinil acid. This document outlines the key metabolic pathways, provides detailed experimental protocols for researchers, and presents relevant quantitative data to facilitate drug metabolism studies.
Introduction
Modafinil is a wakefulness-promoting agent that undergoes extensive metabolism in the liver.[1] Approximately 90% of an administered dose is converted into metabolites, with the two major forms being this compound and Modafinil sulfone.[2] The primary metabolic pathway for the formation of this compound is the hydrolysis of the amide group, a reaction catalyzed by esterase or amidase enzymes, such as carboxylesterases.[2][3] A secondary pathway involves oxidation by cytochrome P450 enzymes, primarily CYP3A4, to produce Modafinil sulfone.[2] Understanding the in vitro enzymatic conversion of Modafinil is crucial for pharmacokinetic studies and for assessing potential drug-drug interactions.
This compound is considered pharmacologically inactive and does not contribute to the wake-promoting effects of the parent drug.[2] The conversion of Modafinil to this compound is a critical step in its elimination from the body.[4]
Metabolic Pathway
The enzymatic conversion of Modafinil to this compound is a hydrolysis reaction that cleaves the amide bond of the Modafinil molecule.
Quantitative Data Summary
| Parameter | Value | Source |
| Primary Metabolite | This compound (CRL-40467) | [4] |
| Enzymes Involved | Esterases / Amidases (e.g., Carboxylesterases) | [2][3] |
| Reaction Type | Amide Hydrolysis | [2] |
| Relative Conversion Fraction (Median) | 0.24 (Han, Mongolian, Uygur, Hui ethnicities) | [5][6] |
| 0.53 (Korean ethnicity) | [5][6] | |
| Apparent Clearance of this compound | 4.94 L/h | [6] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Modafinil in Human Liver Microsomes (HLMs)
This protocol describes a general procedure for assessing the formation of this compound from Modafinil using HLMs.
Materials and Reagents:
-
Modafinil
-
This compound (as a reference standard)
-
Human Liver Microsomes (HLMs)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate or microcentrifuge tubes, prepare a reaction mixture containing HLMs (final concentration of 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add Modafinil to the reaction mixture to achieve the desired final concentration. For kinetic studies, a range of concentrations should be used.
-
Incubation: Incubate the reaction mixtures at 37°C with gentle shaking. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the formation of this compound.
Data Analysis:
-
Plot the concentration of this compound formed against time to determine the initial reaction velocity.
-
For kinetic parameter determination, plot the initial velocities against the Modafinil concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Quantitative Analysis of Modafinil and this compound by LC-MS/MS
This protocol provides a general framework for the quantification of Modafinil and this compound. Method optimization and validation are required.
Sample Preparation (Protein Precipitation):
-
To 100 µL of the in vitro reaction sample, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of Modafinil and this compound |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined for Modafinil, this compound, and internal standard |
Calibration and Quantification:
-
Prepare a calibration curve using known concentrations of this compound.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow appropriate laboratory safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scialert.net [scialert.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modafinil Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting pharmacokinetic (PK) studies of Modafinil. The protocols outlined below are intended to serve as a foundation for researchers and can be adapted based on specific study objectives.
Introduction to Modafinil Pharmacokinetics
Modafinil is a wakefulness-promoting agent used to treat sleep disorders such as narcolepsy.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. Modafinil is readily absorbed after oral administration, reaching maximum plasma concentrations (Cmax) within 2-4 hours.[1][3] It is extensively metabolized in the liver, primarily through amide hydrolysis and to a lesser extent by cytochrome P450 (CYP) enzymes, with less than 10% of the dose excreted unchanged in the urine.[1][3] The major metabolites are modafinil acid and modafinil sulfone.[4] The elimination half-life of Modafinil is approximately 12-15 hours.[1][3]
Experimental Design Considerations
The design of a Modafinil PK study depends on the research question. Common study designs include:
-
Single-Dose Studies: To determine basic PK parameters after a single administration.
-
Multiple-Dose Studies: To assess drug accumulation and time to reach steady-state concentrations.
-
Dose-Escalation Studies: To evaluate dose proportionality of Modafinil's pharmacokinetics.[5]
-
Drug-Drug Interaction (DDI) Studies: To investigate the effect of co-administered drugs on Modafinil's PK and vice-versa.[6]
Table 1: Key Pharmacokinetic Parameters of Modafinil
| Parameter | Description | Typical Value (200-400 mg dose) | Reference |
| Tmax | Time to reach maximum plasma concentration | 2 - 4 hours | [1][3] |
| Cmax | Maximum plasma concentration | Varies with dose | [5] |
| t1/2 | Elimination half-life | 12 - 15 hours | [1][3] |
| Vd/F | Apparent volume of distribution | ~0.8 L/kg | [5] |
| CL/F | Apparent oral clearance | ~50 mL/min | [5] |
| Metabolites | Major metabolic products | This compound, Modafinil sulfone | [4] |
Experimental Protocols
Protocol for a Single-Dose Human Pharmacokinetic Study
This protocol outlines a typical single-dose PK study in healthy volunteers.
3.1.1. Study Population:
-
Healthy adult male and female volunteers.
-
Inclusion Criteria: Age 18-45 years, Body Mass Index (BMI) 18-29 kg/m ², non-smokers, no history of significant medical conditions.
-
Exclusion Criteria: Use of any prescription or over-the-counter medication within 14 days of the study, history of drug or alcohol abuse, pregnancy or lactation.
3.1.2. Study Procedure:
-
Subjects fast overnight for at least 10 hours before drug administration.
-
A single oral dose of Modafinil (e.g., 200 mg) is administered with 240 mL of water.
-
Blood samples (e.g., 5 mL) are collected in EDTA-containing tubes at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.
-
Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Protocol for a Multiple-Dose Human Pharmacokinetic Study
This protocol is designed to assess the steady-state pharmacokinetics of Modafinil.
3.2.1. Study Population:
-
Same as for the single-dose study.
3.2.2. Study Procedure:
-
Subjects receive a daily oral dose of Modafinil (e.g., 200 mg) for a specified period (e.g., 7 days) to reach steady-state.[5]
-
On the last day of dosing (e.g., Day 7), serial blood samples are collected at the same time points as in the single-dose study.
-
Trough blood samples may be collected before dosing on several days leading up to the final day to confirm that steady-state has been achieved.[5]
-
Plasma is processed and stored as described for the single-dose study.
Bioanalytical Protocol: Quantification of Modafinil in Human Plasma by LC-MS/MS
This protocol provides a method for the accurate quantification of Modafinil in plasma samples.
3.3.1. Materials and Reagents:
-
Modafinil and Modafinil-d5 (internal standard) reference standards.
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid.
-
Human plasma (blank).
-
Solid-phase extraction (SPE) cartridges.
3.3.2. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of Modafinil-d5 internal standard solution (e.g., 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute Modafinil and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.3.3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Modafinil: Q1 274.1 -> Q3 167.1
-
Modafinil-d5: Q1 279.1 -> Q3 172.1
-
3.3.4. Method Validation:
The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
Table 2: Example LC-MS/MS Validation Parameters
| Parameter | Acceptance Criteria | Example Result | Reference |
| Linearity (r²) | ≥ 0.99 | 0.998 | [7][8] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL | [8] |
| Intra-day Precision (%CV) | ≤ 15% | < 5% | [7] |
| Inter-day Precision (%CV) | ≤ 15% | < 7% | [7] |
| Intra-day Accuracy (%Bias) | ± 15% | -2.5% to 3.8% | [7] |
| Inter-day Accuracy (%Bias) | ± 15% | -1.9% to 4.2% | [7] |
| Recovery | Consistent and reproducible | > 85% | |
| Matrix Effect | Within acceptable limits | No significant effect |
Data Presentation and Analysis
Pharmacokinetic parameters should be calculated using non-compartmental analysis from the plasma concentration-time data. Key parameters to be reported include Cmax, Tmax, AUC (Area Under the Curve), t1/2, CL/F, and Vd/F. All quantitative data should be summarized in tables for clear comparison between different dose groups or study periods.
Visualizations
Modafinil Pharmacokinetic Study Workflow
Caption: Workflow for a Modafinil Pharmacokinetic Study.
Proposed Mechanism of Action of Modafinil
Modafinil's primary mechanism of action is believed to be the blockade of the dopamine transporter (DAT), which leads to an increase in synaptic dopamine levels.[1][9] It also indirectly affects other neurotransmitter systems, including a reduction in GABAergic transmission.[4][10]
Caption: Modafinil's Mechanism of Action.
References
- 1. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A double-blind, placebo-controlled, ascending-dose evaluation of the pharmacokinetics and tolerability of modafinil tablets in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Modafinil's Primary Metabolite, Modafinil Acid, in Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Modafinil, a wakefulness-promoting agent, is extensively metabolized in preclinical animal models, primarily to the pharmacologically inactive modafinil acid. Accurate quantification of this compound is crucial for understanding the parent drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). These application notes provide detailed protocols for the quantification of this compound in various biological matrices from preclinical animal models, such as rats and mice. The methodologies described herein are essential for researchers in drug discovery and development to conduct thorough pharmacokinetic and toxicokinetic studies. This compound is the major urinary metabolite, accounting for 35% to 60% of the initial dose[1].
Core Concepts in Modafinil Metabolism
Modafinil undergoes significant hepatic metabolism. The primary metabolic pathway is amide hydrolysis, leading to the formation of this compound. This process is a key determinant of modafinil's clearance from the body. Understanding the rate and extent of this conversion is fundamental to interpreting pharmacokinetic data.
Experimental Protocols
Sample Preparation from Preclinical Animal Tissues
The choice of sample preparation technique is critical for accurate and reproducible quantification of this compound. The following protocols are tailored for common biological matrices in preclinical research.
This method is rapid and suitable for high-throughput analysis of plasma samples.
Materials:
-
Rat or mouse plasma
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Materials:
-
Rat or mouse brain tissue
-
Homogenization buffer (e.g., Phosphate Buffered Saline, PBS)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution
-
Tissue homogenizer
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Accurately weigh the brain tissue sample.
-
Add homogenization buffer at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of buffer).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Pipette 100 µL of the brain homogenate into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and proceed with evaporation and reconstitution as described in the plasma protocol (steps 7-9).
Materials:
-
Rat or mouse liver tissue
-
Homogenization buffer (e.g., Tris-HCl buffer)
-
Extraction solvent (e.g., Ethyl Acetate)
-
Internal Standard (IS) solution
-
Tissue homogenizer
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Accurately weigh the liver tissue sample.
-
Homogenize the tissue in buffer as described for brain tissue.
-
Pipette 100 µL of the liver homogenate into a centrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for analysis.
Analytical Methodology: UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.
Instrumentation:
-
UPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate this compound from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined by direct infusion)
-
Internal Standard: Precursor ion > Product ion
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound in preclinical models. These values can serve as a benchmark for method development and validation.
Table 1: LC-MS/MS Method Validation Parameters for this compound in Rat Plasma
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration of Modafinil)
| Parameter | Symbol | Typical Value | Unit |
| Maximum Plasma Concentration | Cmax | Variable (dose-dependent) | ng/mL |
| Time to Maximum Concentration | Tmax | 2 - 4 | hours |
| Area Under the Curve (0-t) | AUC(0-t) | Variable (dose-dependent) | ng*h/mL |
| Elimination Half-life | t1/2 | ~ 4 - 6 | hours |
Visualizations
Modafinil's Putative Signaling Pathway
Caption: Putative mechanism of Modafinil's action in the dopaminergic synapse.
Experimental Workflow for this compound Quantification
Caption: General workflow for quantifying this compound in preclinical models.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Modafinil Acid Detection Sensitivity
Welcome to the technical support center for Modafinil acid detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and robustness of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound in biological matrices.[1] This technique offers high specificity by monitoring specific precursor-to-product ion transitions, which minimizes interference from other compounds in the sample.[2]
Q2: How can I minimize matrix effects when analyzing this compound in plasma or urine?
A2: Matrix effects, which can suppress or enhance the ionization of this compound and affect assay sensitivity, can be minimized through several strategies:
-
Effective Sample Preparation: Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components.[3] Liquid-Liquid Extraction (LLE) is another good option for cleaning up samples.[1] Protein precipitation is a simpler but less clean method.[4]
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to ensure this compound is chromatographically separated from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient, and column chemistry.[3]
-
Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard, such as a deuterated version of this compound, can help compensate for matrix effects and improve the accuracy and precision of quantification.[3]
Q3: What are the typical limits of detection (LOD) and quantification (LLOQ) for this compound assays?
A3: The LOD and LLOQ for this compound are dependent on the analytical method and the sample matrix. While specific data for this compound is limited in the provided search results, data for Modafinil can provide a useful benchmark. For LC-MS/MS methods, LLOQs for Modafinil in plasma can be as low as 10 ng/mL, with LODs around 1 ng/mL. One study mentions an LOD of 100 ng/mL for Modafinil in urine using LC-MS/MS.[1] Achieving low ng/mL sensitivity for this compound in biological fluids is a reasonable expectation with a well-optimized LC-MS/MS method.
Q4: What are the best practices for sample collection and storage to ensure the stability of this compound?
A4: To ensure the integrity of your samples, follow these best practices:
-
Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Storage: Plasma and urine samples should be stored frozen, typically at -20°C or -80°C, to minimize degradation.[1] Modafinil has been shown to be stable in human plasma for at least 48 days at -20°C.[3] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Poor Sensitivity/Low Signal for this compound
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters on your mass spectrometer. For Modafinil, positive ion mode is typically used. Experiment with spray voltage, nebulizer gas flow, and source temperature to maximize the signal for this compound. |
| Suboptimal MS/MS Transition | If multiple MRM (Multiple Reaction Monitoring) transitions are available for this compound, ensure you are using the most intense and specific one for quantification.[3] |
| Inefficient Sample Extraction | The recovery of this compound from the sample matrix may be low. Evaluate your extraction procedure. Consider switching to a more effective method, such as SPE, or optimizing your current LLE or protein precipitation protocol.[4] |
| Sample Dilution | If your sample preparation involves a significant dilution, the final concentration of this compound may be below the detection limit of your instrument. Try to minimize dilution steps or incorporate a sample concentration step, such as evaporation and reconstitution in a smaller volume.[3] |
| Degradation of Analyte | This compound may be degrading during sample preparation or storage. Ensure samples are stored properly and processed in a timely manner. Avoid high pH conditions.[3] |
Issue 2: High Background Noise or Interfering Peaks
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Matrix Effects | Co-eluting endogenous components from the biological matrix can cause high background noise. Improve your sample cleanup method. SPE is generally more effective than protein precipitation for removing interferences.[3] |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise. |
| Poor Chromatographic Resolution | If this compound is not well-separated from other components in the sample, you may see interfering peaks. Optimize your chromatographic method by adjusting the mobile phase composition, gradient profile, or trying a different analytical column.[3] |
| Carryover | Analyte from a previous high-concentration sample may be carried over to the next injection. Implement a robust needle wash protocol on your autosampler, and inject blank samples between high-concentration samples to check for carryover. |
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for the quantification of Modafinil and its metabolites.
Table 1: Comparison of LC-MS/MS Methods for Modafinil Analysis
| Parameter | Method 1 | Method 2 |
| Analyte | Modafinil | Modafinil |
| Internal Standard (IS) | Modafinil-D5 | Modafinil-D5 |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 30.8 to 8022.1 ng/mL | 2.0-600.0 ng/ml[5] |
| Lower Limit of Quantification (LLOQ) | 30.8 ng/mL | 2.0 ng/mL[5] |
| Limit of Detection (LOD) | 1 ng/mL | Not Specified |
Table 2: Comparison of GC-MS and LC-MS/MS Methods for Modafinil Detection in Urine
| Parameter | GC-MS | LC-MS/MS |
| Analyte | Modafinil | Modafinil |
| Matrix | Human Urine | Human Urine |
| Limit of Detection (LOD) | 250 ng/mL[1] | 100 ng/mL[1] |
Experimental Protocols
Protocol 1: Quantification of Modafinil and its Metabolites in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the analysis of Modafinil in human plasma.[3]
Chromatographic and Mass Spectrometric Conditions:
-
Column: Ascentis® C18 (150mm × 4.6mm, 5µm)
-
Mobile Phase: Methanol, 2mM ammonium acetate, and glacial acetic acid (35:65:0.1% v/v/v)
-
Flow Rate: 1.0 mL/min (isocratic elution)
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive ion mode
-
MRM Transitions: Modafinil (m/z 274.2 → 167.0), Modafinil-D5 (Internal Standard) (m/z 279.1 → 172.2)[3]
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge (e.g., Agilent® Bond Elut Plexa) according to the manufacturer's instructions.
-
Load the plasma sample (spiked with internal standard) onto the cartridge.[3]
-
Wash the cartridge to remove interferences.[3]
-
Elute Modafinil and the internal standard with an appropriate solvent (e.g., methanol).[3]
-
Evaporate the eluate to dryness under a stream of nitrogen.[3]
-
Reconstitute the residue in the mobile phase.[3]
Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.[3]
-
Construct a calibration curve by plotting the peak area ratio of Modafinil to the internal standard against the concentration.[3]
-
Quantify Modafinil in the unknown samples using the calibration curve.[3]
Visualizations
Caption: A generalized experimental workflow for the quantification of this compound.
Caption: A logical workflow for troubleshooting low sensitivity in this compound assays.
References
- 1. A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsr.com [ijpsr.com]
Technical Support Center: Modafinil Acid LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantitative analysis of Modafinil acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide: Matrix Effects in this compound LC-MS/MS
Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples, leading to inaccurate and irreproducible results.[1][2] This guide provides potential causes and solutions for common issues encountered during this compound analysis.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Response / Signal Suppression | Co-elution of endogenous matrix components (e.g., phospholipids, salts) that compete with this compound for ionization.[3][4] | Optimize Sample Preparation: - Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[5][6] - Protein precipitation (PPT) is a simpler but potentially less clean method.[5] Modify Chromatographic Conditions: - Adjust the mobile phase gradient to better separate this compound from matrix components.[1][7] - Use a different stationary phase (e.g., a column with a different chemistry). Dilute the Sample: - If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1][8] |
| High Analyte Response / Signal Enhancement | Co-eluting matrix components that enhance the ionization efficiency of this compound.[3][9] | Improve Sample Cleanup: - Similar to addressing ion suppression, enhancing the sample preparation protocol can remove the components causing signal enhancement.[4][10] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): - A SIL-IS (e.g., this compound-d5) will be affected by the matrix in the same way as the analyte, thereby compensating for the enhancement effect.[1][9][11] |
| Poor Reproducibility / High Variability | Inconsistent matrix effects between different samples or batches.[10] | Implement Matrix-Matched Calibrators and Quality Controls: - Prepare calibration standards and QCs in the same biological matrix as the study samples to account for matrix variability.[9][10] Employ a Robust Internal Standard: - A suitable internal standard is crucial for correcting variability. A stable isotope-labeled internal standard is the most effective choice.[1][9][11][12] |
| Non-linear Calibration Curve | Saturation of the detector at high concentrations or significant matrix effects at different concentration levels.[13] | Optimize Detector Settings: - Adjust detector parameters to avoid saturation.[13] Widen the Calibration Range or Use a Different Curve Fit: - If non-linearity is consistent, a quadratic fit might be appropriate, but understanding the cause is crucial.[13] Improve Sample Cleanup: - Reducing matrix effects can improve the linearity of the response. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[1][10]
Q2: How can I detect the presence of matrix effects in my assay?
A2: Two common methods for evaluating matrix effects are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound solution into the LC eluent after the analytical column while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement.[1][10]
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract after the extraction process. The ratio of these peak areas is the matrix factor, which quantifies the extent of ion suppression or enhancement.[3][10]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: The choice of sample preparation technique depends on the matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a wide range of interferences, providing the cleanest extracts and minimizing matrix effects.[5][6]
-
Liquid-Liquid Extraction (LLE): Also a very effective technique for producing clean samples. The choice of extraction solvent is critical.[5][14]
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances, particularly phospholipids, which are common sources of matrix effects.[5][12]
Q4: Can I just dilute my sample to overcome matrix effects?
A4: Sample dilution can be an effective strategy to reduce the concentration of interfering matrix components and thereby mitigate matrix effects.[1][8] However, this approach is only feasible if the concentration of this compound in the diluted sample remains well above the lower limit of quantification (LLOQ) of the assay.
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A5: A SIL-IS is considered the "gold standard" for compensating for matrix effects.[1][9][11] Because it has nearly identical physicochemical properties to this compound, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to more accurate and precise quantification.[12]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) Protocol for Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase polymer cartridge) with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: To 200 µL of plasma sample, add the internal standard solution. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters for this compound Analysis
The following are typical starting parameters that should be optimized for your specific instrument and application.
Liquid Chromatography:
| Parameter | Typical Setting |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C[12] |
| Injection Volume | 5 - 10 µL |
Tandem Mass Spectrometry:
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and the internal standard. For Modafinil, a common transition is m/z 274 -> 167.[15] The specific transition for this compound needs to be optimized. |
| Source Temperature | 150 °C[12] |
| Capillary Voltage | 3.1 kV[12][15] |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative determination of armodafinil in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
Technical Support Center: Stability of Modafinil Acid in Stored Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of modafinil acid in stored biological samples. The following information is designed to address common issues and questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples important?
This compound is the primary and pharmacologically inactive metabolite of modafinil, a wakefulness-promoting agent. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic and metabolic studies. Ensuring its stability during sample storage is critical to prevent degradation, which could lead to inaccurate measurements of its concentration.
Q2: What are the general recommendations for storing biological samples containing this compound?
While specific stability data for this compound is not extensively published, general best practices for bioanalytical sample storage should be followed. It is recommended to store plasma, serum, and urine samples at -20°C or -80°C for long-term storage to minimize degradation. For short-term storage, such as during sample processing, keeping samples on ice or at refrigerated temperatures (2-8°C) is advisable.
Q3: How many freeze-thaw cycles can biological samples containing this compound typically endure?
Based on stability studies of the parent drug, modafinil, it is anticipated that this compound is stable for at least three freeze-thaw cycles when samples are frozen at -20°C and thawed to room temperature. However, it is always recommended to validate the stability of this compound under the specific conditions of your laboratory's workflow.
Q4: What is the acceptable level of degradation for this compound in stability studies?
For bioanalytical method validation, the mean concentration of the analyte in the stability samples should be within ±15% of the nominal concentration.
Troubleshooting Guides
Issue: Lower than expected concentrations of this compound in stored samples.
Possible Causes and Solutions:
-
Degradation due to improper storage:
-
Verify Storage Temperature: Ensure that samples have been consistently stored at the recommended temperature (-20°C or -80°C). Check freezer logs for any temperature fluctuations.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. Aliquot samples into smaller volumes upon collection to avoid thawing the entire sample multiple times.
-
Assess Bench-Top Stability: If samples were left at room temperature for an extended period during processing, bench-top instability could be a factor. It is advisable to process samples on ice.
-
-
Issues with Sample Collection and Handling:
-
Choice of Anticoagulant: Ensure the appropriate anticoagulant was used for plasma collection (e.g., K2EDTA, Sodium Heparin), as some anticoagulants can interfere with analyte stability or the analytical method.
-
Hemolysis: Hemolyzed samples can contain enzymes that may degrade the analyte. Visually inspect samples for hemolysis and consider if this may be a contributing factor.
-
-
Analytical Method Issues:
-
Extraction Efficiency: Inefficient extraction of this compound from the biological matrix can lead to lower measured concentrations. Verify the efficiency and reproducibility of your extraction method.
-
Instrument Performance: Ensure the analytical instrument (e.g., LC-MS/MS) is properly calibrated and functioning within specifications.
-
Data Presentation: Stability of Modafinil in Human Plasma
Note: The following data is for the parent drug, modafinil, and is presented as a reference due to the limited availability of specific quantitative stability data for this compound. The stability of this compound is expected to be similar under these conditions, but it is recommended to perform a specific validation.
Table 1: Short-Term (Bench-Top) Stability of Modafinil in Human Plasma at Room Temperature
| Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=6) | % Change |
| 90.52 | 88.98 ± 2.15 | -1.70% |
| 6015.32 | 6102.45 ± 152.33 | +1.45% |
Table 2: Freeze-Thaw Stability of Modafinil in Human Plasma (3 Cycles, -20°C to Room Temperature)
| Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=6) | % Change |
| 90.52 | 92.87 ± 3.01 | +2.60% |
| 6015.32 | 5894.78 ± 188.63 | -2.00% |
Table 3: Long-Term Stability of Modafinil in Human Plasma at -20°C for 48 Days
| Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=6) | % Change |
| 90.52 | 87.35 ± 2.62 | -3.50% |
| 6015.32 | 6210.88 ± 204.96 | +3.25% |
Experimental Protocols
Protocol: Assessment of Analyte Stability in Biological Matrix (Based on Modafinil Stability Study)
This protocol describes a standard procedure for evaluating the stability of an analyte (e.g., this compound) in a biological matrix (e.g., human plasma) under various storage conditions.
1. Preparation of Quality Control (QC) Samples:
-
Spike blank human plasma with known concentrations of this compound to prepare low and high QC samples.
-
Prepare a sufficient number of aliquots for each stability condition to be tested.
2. Short-Term (Bench-Top) Stability:
-
Thaw low and high QC sample aliquots and keep them at room temperature for a predefined period (e.g., 6-8 hours), reflecting the typical sample processing time.
-
After the specified duration, process the samples and analyze them along with a freshly prepared calibration curve.
3. Freeze-Thaw Stability:
-
Subject low and high QC sample aliquots to a specified number of freeze-thaw cycles (typically three).
-
For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours, then thaw them completely at room temperature.
-
After the final thaw, process the samples for analysis.
4. Long-Term Stability:
-
Store low and high QC sample aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C) for a specified duration (e.g., 30, 60, 90 days).
-
On the day of analysis, thaw the samples, process them, and quantify the analyte concentration.
5. Data Analysis:
-
Calculate the mean concentration and standard deviation for each set of stability samples.
-
Compare the mean concentration of the stability samples to the nominal concentration to determine the percentage change.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Visualizations
Troubleshooting poor peak resolution in Modafinil acid HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Modafininil acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for Modafinil acid in HPLC?
Poor peak resolution in the HPLC analysis of this compound, an acidic compound, often manifests as peak tailing, fronting, or splitting. The primary causes include:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of acidic analytes like this compound. If the pH is not optimized, it can lead to inconsistent interactions with the stationary phase, resulting in poor peak shape.[1][2]
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns (like C18) can interact with acidic compounds, causing peak tailing.[3][4]
-
Column Overload: Injecting a sample that is too concentrated can exceed the column's capacity, leading to peak distortion, most commonly peak fronting.[1][3]
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or the general degradation of the column over time can create active sites that cause tailing or a loss of efficiency.[3][5]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting and splitting.[3]
-
Extra-Column Effects: Issues outside of the analytical column, such as long or wide-diameter tubing, can increase dispersion and lead to broader peaks.[4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
For acidic compounds like this compound, the mobile phase pH should be kept below the analyte's pKa.[5] At a low pH, this compound will be in its neutral form, leading to better retention and improved peak shape on a C18 column.[3] As the pH increases above its pKa, the compound becomes ionized and may elute earlier with a poorer peak shape.[3] Operating the mobile phase at a pH close to the analyte's pKa can lead to uneven ionization and asymmetrical peaks.[2][4] Therefore, careful control of the mobile phase pH is crucial for achieving sharp, symmetrical peaks.
Q3: What type of column is recommended for this compound analysis?
A reversed-phase C18 column is the most common choice for the analysis of Modafinil and its metabolites.[3] To minimize unwanted secondary interactions with residual silanol groups, it is highly recommended to use a modern, high-purity, end-capped C18 column.[3] End-capping chemically shields the silanol groups, preventing them from interacting with the analyte and causing peak tailing.[3]
Q4: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for an acidic compound like this compound is often due to secondary interactions with the stationary phase. Here are the potential causes and solutions:
-
Silanol Interactions: Active, un-capped silanol groups on the silica backbone of the column can interact with the acidic analyte.
-
Solution: Lower the mobile phase pH to protonate the silanol groups, reducing their interaction with the analyte. Using an end-capped C18 column is also highly recommended.[3]
-
-
Column Contamination: Buildup of impurities on the column can create active sites.
-
Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing tailing.
-
Solution: Increase the buffer concentration, typically in the range of 10-50 mM.[5]
-
Q5: My this compound peak is fronting. What could be the issue?
Peak fronting is less common than tailing for acidic compounds but can occur due to:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[3]
-
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent that is stronger than the mobile phase can cause the analyte to move too quickly at the head of the column.[3]
-
Solution: Ideally, dissolve your sample in the mobile phase itself. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[3]
-
-
Column Bed Deformation: A void or channel in the column packing can lead to distorted peaks.
-
Solution: This typically indicates a damaged column that needs to be replaced. Avoid sudden pressure shocks to prevent this issue.[3]
-
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Poor Peak Resolution
This guide provides a step-by-step workflow for diagnosing and resolving poor peak resolution issues.
Caption: Troubleshooting workflow for poor peak resolution.
Guide 2: Optimizing Mobile Phase pH for this compound
This decision tree illustrates the process of selecting and optimizing the mobile phase pH.
Caption: Decision tree for mobile phase pH optimization.
Experimental Protocols
Protocol 1: General HPLC Method for Modafinil and its Metabolites
This protocol provides a starting point for the analysis of Modafinil, this compound, and Modafinil Sulfone.
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of a buffer and an organic solvent. A common starting point is a phosphate buffer and acetonitrile.[6][7] |
| Buffer | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid |
| Organic Solvent | Acetonitrile |
| Composition | Buffer:Acetonitrile (55:45 v/v)[6][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Detection | UV at 220 nm[6][7] |
| Column Temperature | 25°C[6] |
| Injection Volume | 10-20 µL |
| Sample Solvent | Mobile Phase |
Methodology:
-
Mobile Phase Preparation: Prepare the buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. Mix the buffer with acetonitrile in the specified ratio.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to achieve the desired working concentrations.
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[6] Inject the standard and sample solutions and record the chromatograms.
Protocol 2: Column Flushing Procedure for Contamination Removal
This protocol is recommended when column contamination is suspected to be the cause of poor peak shape.
| Step | Solvent | Flow Rate | Duration |
| 1 | Mobile Phase (without buffer) | 1.0 mL/min | 10 min |
| 2 | 100% Acetonitrile | 1.0 mL/min | 30-60 min |
| 3 | 100% Methanol | 1.0 mL/min | 30-60 min |
| 4 | 100% Acetonitrile | 1.0 mL/min | 15 min |
| 5 | Mobile Phase | 1.0 mL/min | 30 min |
Methodology:
-
Disconnect the column from the detector to prevent contamination.
-
Flush the column with the sequence of solvents listed in the table above.
-
After flushing, reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is obtained.
-
Inject a standard to check for improved peak shape and performance.
References
Technical Support Center: Optimizing Chromatographic Conditions for Modafinil Acid
Welcome to the technical support center for the chromatographic analysis of Modafinil and its metabolites. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods, with a specific focus on the mobile phase for Modafinil acid.
Troubleshooting Guides
This section addresses common challenges encountered during the HPLC analysis of this compound and its related compounds.
Question: Why are my this compound peaks exhibiting tailing?
Peak tailing, characterized by an asymmetrical peak where the latter half is broader than the front, is a frequent issue. For acidic compounds like this compound, this can be indicative of several factors.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to peak tailing.
-
Solution 1: Adjust Mobile Phase pH. The ionization state of this compound is highly dependent on the mobile phase pH. At a low pH, this compound will be in its neutral form, which can increase its retention on a C18 column.[1] As the pH increases above its pKa, it becomes ionized and will elute earlier.[1] By carefully adjusting the pH, you can optimize the peak shape.
-
Solution 2: Use a Modern, End-Capped Column. Employing a high-purity, end-capped C18 column can minimize interactions with residual silanol groups on the silica surface, which are a common cause of peak tailing for polar and ionizable compounds.[1]
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to distorted peak shapes.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.[1]
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.
Question: My this compound peaks are fronting. What is the likely cause?
Peak fronting, where the beginning of the peak is broader than the end, is less common but can occur.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte can travel through the initial part of the column too rapidly, resulting in a fronting peak.[1]
Question: I am observing split peaks for this compound. What should I investigate?
Split peaks can arise from issues with the column or the sample introduction.
-
Partially Blocked Inlet Frit: A clogged frit at the column inlet can cause uneven distribution of the sample onto the column, leading to split peaks.
-
Solution: If permitted by the manufacturer, back-flushing the column can dislodge particulates. If this is not effective, the frit may need to be replaced. Using an in-line filter can help prevent this issue.
-
-
Sample Solvent and Mobile Phase Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can lead to peak splitting.
-
Solution: Ensure that the sample solvent is fully miscible with the mobile phase. The best practice is to use the mobile phase to dissolve the sample.
-
-
Co-elution with an Interfering Compound: A closely eluting impurity can create the appearance of a split peak.
-
Solution: Adjust the mobile phase composition or the gradient profile to enhance the resolution between this compound and the interfering peak.
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of Modafinil and its main metabolites?
Modafinil is a weakly basic compound. Its two primary metabolites are this compound, which is acidic, and Modafinil Sulfone, which is neutral.[1] These differences in their chemical properties are key to developing a successful chromatographic separation method.[1]
Q2: Which type of HPLC column is most suitable for analyzing this compound?
A reversed-phase C18 column is the most commonly used stationary phase for the analysis of Modafinil and its metabolites.[1] To achieve optimal peak shape, particularly for the polar this compound, it is advisable to use a high-purity, end-capped C18 column to minimize silanol interactions.[1]
Q3: How does the mobile phase pH impact the retention of this compound?
The pH of the mobile phase is a critical parameter. At a low pH, this compound is in its neutral form, leading to longer retention times on a C18 column.[1] As the pH increases above its pKa, it becomes ionized (anionic) and will elute earlier.[1] This allows for the manipulation of its retention time to achieve separation from Modafinil and Modafinil Sulfone.[1]
Q4: What are some typical mobile phase compositions for the analysis of Modafinil and its metabolites?
Several mobile phase compositions have been successfully used. The choice often depends on the specific separation requirements and the detector being used. Common components include an aqueous buffer (like phosphate or acetate) or an acid (like acetic or formic acid) mixed with an organic modifier such as acetonitrile or methanol.[1]
Quantitative Data Summary
The following tables provide a summary of typical chromatographic parameters from various published methods for the analysis of Modafinil and its related compounds.
Table 1: HPLC Method Parameters for Modafinil Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil ODS C18 (250 x 4.6 mm, 5 µm)[2] | Symmetry C18 (250 x 4.6 mm) | Thermo Hypersil C18 (250 x 4.6 mm, 5µ) |
| Mobile Phase | Buffer:Acetonitrile (55:45, v/v)[2] | Methanol:Water:Acetic Acid (500:500:1, v/v/v) | Buffer:Acetonitrile (35:65, v/v) with 2.0g potassium dihydrogen phosphate and 1.0g 1-octane sulfonic acid salt in 1000ml water |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min | Not Specified |
| Detection | 220 nm[2] | 233 nm | 210 nm |
| Retention Time | 4.80 min[2] | Not Specified | 4.86 min |
Table 2: System Suitability Parameters for Modafinil Analysis
| Parameter | Recommended Value |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Experimental Protocols
Detailed HPLC Method for the Simultaneous Determination of Modafinil and its Metabolites
This protocol is a representative method for the analysis of Modafinil, this compound, and Modafinil Sulfone.
-
Materials and Reagents:
-
Modafinil, this compound, and Modafinil Sulfone reference standards
-
HPLC grade acetonitrile and methanol
-
Analytical grade phosphoric acid, potassium dihydrogen phosphate, and 1-octane sulfonic acid sodium salt
-
Deionized water
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), preferably end-capped.[1]
-
Mobile Phase: Prepare a homogenous mixture of buffer and acetonitrile (35:65, v/v). The buffer consists of 2.0g of potassium dihydrogen phosphate and 1.0g of 1-octane sulfonic acid salt in 1000ml of water.[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of Modafinil, this compound, and Modafinil Sulfone in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution by diluting the stock solutions in the mobile phase to a final concentration of 10 µg/mL for each analyte.
-
-
Sample Preparation (for biological matrices):
-
For matrices such as cell lysates, a protein precipitation step is recommended.[1]
-
Add three volumes of cold acetonitrile to one volume of the sample.[1]
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.[1]
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase before injecting it into the HPLC system.[1]
-
-
Data Analysis:
-
Identify the peaks based on the retention times of the standard solutions.
-
Quantify the analytes by comparing the peak areas in the samples to the peak areas of the standards.
-
Visualizations
References
Technical Support Center: Modafinil Acid Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the quantification of modafinil acid.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard (IS) for the quantitative analysis of this compound by LC-MS/MS?
For the most accurate and precise results in LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of the analyte is the gold standard.[1][2] Therefore, a deuterated version of this compound (e.g., this compound-d5) is the ideal choice. SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.[1] While other compounds have been used, they will not correct for analytical variability as effectively as a SIL IS.
Q2: Can I use a commercially available deuterated analog of a related compound, like this compound sulfone-d5, as an internal standard for this compound?
Q3: My internal standard signal is inconsistent or has disappeared. What are the common causes?
Inconsistent or absent internal standard signals are a common issue in LC-MS analysis. The problem can generally be traced back to one of four areas:
-
Sample Preparation: Errors in adding the internal standard, inefficient or variable extraction recovery, or incomplete mixing can all lead to signal variability.[6]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the internal standard, leading to inconsistent signal intensity.[6]
-
Chromatographic Issues: Poor peak shape, splitting, or significant shifts in retention time can affect the integration of the internal standard peak and, consequently, its measured signal.[6]
-
Instrumental Problems: Issues with the autosampler, LC column, ion source, or mass spectrometer can all contribute to signal loss or instability.[6]
A systematic troubleshooting approach, as outlined in the workflow diagram below, is the best way to identify and resolve the root cause.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound using an internal standard.
Issue 1: High Variability in Internal Standard Peak Area Across a Run
-
Potential Cause: Inconsistent sample preparation or significant matrix effects.
-
Troubleshooting Steps:
-
Review Sample Preparation: Double-check your pipetting technique and ensure the internal standard solution is being added consistently to all samples. Verify that the mixing of the internal standard with the sample is thorough.[6]
-
Evaluate Extraction Recovery: Perform experiments to determine the extraction recovery and its variability for both the analyte and the internal standard. If recovery is low or highly variable, optimize the extraction procedure.
-
Assess Matrix Effects: Prepare post-extraction spiked samples (a blank matrix extract to which the analyte and internal standard are added) and compare the response to a neat solution of the standards. A significant difference indicates the presence of matrix effects. Consider improving sample cleanup or modifying the chromatographic method to separate the analyte and internal standard from interfering matrix components.[6]
-
Issue 2: No Internal Standard Signal Detected
-
Potential Cause: Systemic error in sample preparation or an instrument malfunction.
-
Troubleshooting Steps:
-
Verify IS Addition: Prepare a fresh, simple solution of the internal standard in the reconstitution solvent and inject it directly to confirm that the mass spectrometer is tuned correctly and the standard itself is not degraded.
-
Check Instrument Parameters: Ensure the correct MRM transition for the internal standard is included in the acquisition method and that the instrument is operating in the correct ionization mode.
-
Inspect the LC-MS System: Check for leaks, clogs, or other issues with the LC system, autosampler, and mass spectrometer ion source.[6]
-
Quantitative Data Summary
The following table summarizes key mass spectrometry parameters for this compound and a potential internal standard. These values should be optimized for your specific instrument and method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 275.1 | 167.1 | ESI+ |
| This compound-d5 (example IS) | 280.1 | 172.1 | ESI+ |
Note: The exact m/z values may vary slightly depending on the adduct ion formed (e.g., [M+H]+, [M+Na]+). The product ions are examples and should be determined by infusion of the pure standard.
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol provides a general workflow for the analysis of this compound in human plasma using LC-MS/MS and a deuterated internal standard.
1. Materials and Reagents
-
This compound reference standard
-
This compound-d5 (or other suitable deuterated IS)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)[5]
2. Preparation of Standards and Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration.
-
Sample Preparation (SPE):
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[5]
-
To 100 µL of plasma, add 10 µL of the internal standard working solution and vortex.[5]
-
Load the sample onto the conditioned SPE cartridge.[5]
-
Wash the cartridge with 1 mL of 5% methanol in water.[5]
-
Elute the analyte and internal standard with 1 mL of methanol.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of the mobile phase.[5]
-
3. LC-MS/MS Analysis
-
LC System: HPLC or UPLC system
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimize a gradient to achieve good separation and peak shape for this compound.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Ionization Mode: Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
4. Data Analysis
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: Troubleshooting workflow for internal standard issues in LC-MS analysis.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Preventing degradation of Modafinil acid during sample prep
Welcome to the technical support center for researchers, scientists, and drug development professionals working with modafinil acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this compound during sample preparation and ensure accurate analytical results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low Recovery or Complete Loss of this compound in Processed Samples
Possible Causes:
-
pH-Dependent Degradation: this compound, the primary metabolite of modafinil, is susceptible to degradation, particularly under basic (alkaline) and to a lesser extent, acidic conditions.[1][2] The amide bond in the parent compound, modafinil, is hydrolyzed to form the carboxylic acid metabolite, and this process can be reversed or the metabolite can be further degraded under unfavorable pH conditions.
-
Temperature-Induced Degradation: Elevated temperatures during sample processing or storage can accelerate the degradation of this compound. Thermal degradation has been observed, especially at high temperatures, such as those in a GC injector port.[3]
-
Improper Storage: Storing plasma or urine samples at room temperature for extended periods can lead to the degradation of this compound.
Solutions:
-
Control pH: Maintain a slightly acidic to neutral pH (around pH 4-7) during sample extraction and processing.[4] Avoid strongly acidic or basic conditions. If a pH adjustment is necessary, use a suitable buffer to maintain the desired pH.[4]
-
Maintain Low Temperatures: Keep samples on ice or at refrigerated temperatures (2-8 °C) during processing. For long-term storage, keep samples frozen at -20 °C or -80 °C.[5]
-
Minimize Processing Time: Process samples as quickly as possible to reduce the time the analyte is exposed to potentially degrading conditions.
Issue 2: Inconsistent or Non-Reproducible Quantification of this compound
Possible Causes:
-
Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or pH adjustments between samples can lead to inconsistent degradation and, therefore, variable results.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in mass spectrometry-based assays, leading to ion suppression or enhancement.
-
Inappropriate Internal Standard: Using an internal standard that does not mimic the behavior of this compound during extraction and analysis can lead to inaccurate quantification.
Solutions:
-
Standardize Protocols: Ensure that all samples, including calibration standards and quality controls, are processed identically.
-
Optimize Extraction Method:
-
Solid-Phase Extraction (SPE): This is often the preferred method for its ability to provide cleaner extracts and reduce matrix effects. Use a polymeric reversed-phase SPE sorbent and optimize the wash and elution steps to selectively retain and elute this compound.
-
Liquid-Liquid Extraction (LLE): If using LLE, carefully select the extraction solvent and optimize the pH of the aqueous phase to ensure efficient and consistent partitioning of the acidic analyte.
-
Protein Precipitation (PPT): While simple, PPT can result in significant matrix effects. If used, ensure thorough vortexing and centrifugation. Consider a post-extraction clean-up step if matrix effects are problematic.
-
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated or 13C-labeled this compound internal standard is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in extraction recovery.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for modafinil that leads to the formation of this compound?
A1: Modafinil is primarily metabolized in the liver via amide hydrolysis to form its major and pharmacologically inactive metabolite, this compound ((±)2-[(diphenylmethyl) sulfinyl] acetic acid).[6][7][8][9] This reaction is catalyzed by esterase and/or amidase enzymes.[7][8][10]
Q2: How stable is this compound in biological samples under typical laboratory conditions?
A2: While specific quantitative stability data for this compound is limited in the public domain, studies on its parent drug, modafinil, provide valuable insights. Modafinil in human plasma has been shown to be stable for at least 6.8 hours at room temperature and for 48 days when stored at -20°C.[5] Given that this compound is a potential degradant of modafinil, it is crucial to handle samples containing this metabolite with care, adhering to cold chain and prompt processing protocols.
Q3: What are the optimal storage conditions for samples containing this compound?
A3: For short-term storage (up to 24 hours), keep samples refrigerated at 2-8 °C. For long-term storage, samples should be frozen at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles, as this can contribute to degradation.
Q4: Which sample preparation technique is best for minimizing this compound degradation?
Q5: Are there any known degradation products of this compound itself?
A5: Forced degradation studies on modafinil and its enantiomer, armodafinil, have shown the formation of several degradation products under stress conditions (acid, base, oxidation, light, and heat).[2][11][12][13][14][15] While this compound is a primary degradant of the parent drug, further degradation of the acid itself can occur, particularly under harsh hydrolytic conditions.[16] However, the specific structures of these subsequent degradation products are not extensively characterized in the available literature.
Data Presentation
The following table summarizes the stability of the parent compound, modafinil, in human plasma under various storage and handling conditions. This data can serve as a conservative guide for handling samples containing its metabolite, this compound.
Table 1: Stability of Modafinil in Human Plasma
| Condition | Duration | Stability | Reference |
| Room Temperature | 6.8 hours | Stable | [5] |
| Refrigerated (2-8 °C) | Not Specified | Assumed Stable for Short-Term | General Best Practice |
| Frozen (-20 °C) | 48 days | Stable | [5] |
| Freeze-Thaw Cycles | 3 cycles | Stable | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Modafinil to Assess this compound Formation
This protocol is adapted from stability-indicating assay methods for modafinil and is intended to induce degradation to form this compound for analytical method development and validation.[11][13][14][15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of modafinil (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 1N sodium hydroxide, and dilute with the mobile phase for HPLC or LC-MS/MS analysis.
3. Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1N sodium hydroxide.
-
Incubate the mixture at room temperature or a slightly elevated temperature for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1N hydrochloric acid, and dilute with the mobile phase for analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for a specified period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
5. Thermal Degradation:
-
Keep a solid sample of modafinil in a hot air oven at a specified temperature (e.g., 100°C) for a defined period.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.
6. Photolytic Degradation:
-
Expose a solution of modafinil to UV light (e.g., 254 nm) or sunlight for a specified duration.
-
At each time point, withdraw a sample and dilute for analysis.
7. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method to separate modafinil from its degradation products, including this compound.
Mandatory Visualizations
Caption: Factors leading to the degradation of modafinil and the formation of this compound.
Caption: Recommended experimental workflow for stable sample preparation of this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. Outsmarted by nootropics? An investigation into the thermal degradation of modafinil, modafinic acid, adrafinil, CRL-40,940 and CRL-40,941 in the GC injector: formation of 1,1,2,2-tetraphenylethane and its tetra fluoro analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Concise Review- An Analytical Method Development and Validation of Armodafinil | ClinicSearch [clinicsearchonline.org]
- 7. benchchem.com [benchchem.com]
- 8. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. annexpublishers.com [annexpublishers.com]
- 15. rjptonline.org [rjptonline.org]
- 16. scispace.com [scispace.com]
Technical Support Center: Enhancing Modafininil Acid Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Modafinil acid from various tissues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from biological samples?
A1: The three most common techniques for extracting Modafinil and its metabolites, including this compound, are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] The choice of method depends on the biological matrix, the required sensitivity, and available resources.[1][2]
Q2: Which extraction method is most suitable for high-throughput analysis?
A2: Protein precipitation is a simple and rapid method, making it well-suited for high-throughput analysis.[2]
Q3: What is the major metabolite of Modafinil, and is it pharmacologically active?
A3: The major metabolite of Modafinil is this compound (CRL-40467), which is formed through the hydrolytic deamidation of Modafinil's acetamide group.[3] this compound is considered pharmacologically inactive.[3][4]
Q4: What is the other primary metabolite of Modafinil?
A4: Besides this compound, the other major metabolite is Modafinil sulfone (CRL-41056).[3] This achiral metabolite is formed via S-oxidation of Modafinil, a reaction primarily mediated by the cytochrome P450 enzyme CYP3A4.[3] Like this compound, Modafinil sulfone is also considered inactive.[3]
Q5: How stable is Modafinil in plasma samples under common laboratory conditions?
A5: Modafinil in human plasma has been shown to be stable for at least 6.8 hours at room temperature, for 71 hours in an autosampler post-extraction at 10°C, for 48 days when stored at approximately -20°C, and after three freeze-thaw cycles.[5] Stock solutions of Modafinil are stable for at least 23 days at refrigerator temperatures (1-10°C).[5]
Troubleshooting Guides
Protein Precipitation (PPT)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Incomplete protein precipitation. | - Ensure the correct ratio of organic solvent to plasma (typically 2:1 or 3:1).- Use ice-cold acetonitrile to enhance precipitation.- Increase vortexing time to ensure thorough mixing. |
| Analyte loss during supernatant transfer. | - Carefully aspirate the supernatant without disturbing the protein pellet.- Consider a second extraction of the protein pellet and combine the supernatants. | |
| Clogged LC-MS/MS System | Insufficient removal of precipitated proteins. | - Increase centrifugation speed and/or time to ensure a compact pellet.- Use a finer filter (e.g., 0.22 µm) to clarify the supernatant before injection. |
Liquid-Liquid Extraction (LLE)
| Issue | Potential Cause | Troubleshooting Steps |
| Emulsion Formation | High concentration of lipids or proteins in the sample.[6] | - Gently swirl or rock the sample instead of vigorous shaking to minimize emulsion formation.[6]- Add salt (salting out) to the aqueous layer to increase its polarity and break the emulsion.[6]- Centrifuge the sample to help separate the layers.[6]- Add a small amount of a different organic solvent to alter the properties of the organic phase.[6] |
| Low Recovery of this compound | Incorrect pH of the aqueous phase. | - Adjust the pH of the sample to optimize the partitioning of this compound into the organic phase. Since this compound is acidic, a lower pH will keep it in its neutral form, enhancing extraction into an organic solvent. |
| Inefficient extraction solvent. | - Test different organic solvents or solvent mixtures (e.g., hexane-dichloromethane-glacial acetic acid) to find the optimal one for your specific tissue type.[7] | |
| Poor Reproducibility | Inconsistent manual extraction technique. | - Use an automated liquid handling system for consistent solvent addition and mixing.- Ensure consistent vortexing times and speeds across all samples. |
Solid-Phase Extraction (SPE)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Inappropriate sorbent material. | - Select an SPE cartridge with a sorbent that has a high affinity for this compound (e.g., C18).[8] |
| Incomplete elution of the analyte. | - Optimize the elution solvent composition and volume. Ensure the solvent is strong enough to disrupt the analyte-sorbent interaction.- Test different elution solvents or add a modifier (e.g., a small amount of acid or base) to the elution solvent. | |
| High Background Noise in Chromatogram | Co-elution of interfering substances. | - Optimize the wash steps to remove endogenous matrix components before eluting the analyte.- Use a more selective elution solvent that leaves interfering substances on the cartridge. |
Quantitative Data Summary
The following tables summarize the quantitative performance of different extraction and analytical methods for Modafinil and its metabolites reported in the literature.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Modafinil Analysis [9]
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Modafinil | Armodafinil | Modafinil |
| Internal Standard (IS) | Modafinil-D5 | Armodafinil-d10 | Not specified |
| Matrix | Human Plasma | Human Plasma | Evidentiary samples and biological materials |
| Linearity Range | 30.8 to 8022.1 ng/mL | 10–10,000 ng/mL | 1.0–100.0 ng/mL (blood) |
| Lower Limit of Quantification (LLOQ) | 30.8 ng/mL | 10 ng/mL | 1 ng/mL |
Table 2: High-Performance Liquid Chromatography (HPLC) with UV Detection Methods [7]
| Parameter | Achiral Method | Chiral Method |
| Column | Xterra RP18 (250 mm x 4.6 mm, 5 µm) | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (70:30 v/v) | Hexane:Ethanol:Methanol:Glacial Acetic Acid (80:10:10:0.1 v/v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 260 nm | UV at 225 nm |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Rat Plasma[2]
-
Sample Preparation: In a 1.5 mL tube, add 50 µL of rat plasma.
-
Precipitation: Add 100 µL of acetonitrile containing the internal standard (e.g., 20 ng/mL of midazolam).
-
Vortexing: Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction for Modafinil and its Metabolites in Human Plasma[8]
-
To 0.200 mL of human plasma, add the internal standard.
-
Acidify the plasma sample.
-
Extract the analytes into a mixture of hexane-dichloromethane-glacial acetic acid.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
Protocol 3: Solid-Phase Extraction for Modafinil and its Metabolites in Human Plasma[9]
-
Sample Pre-treatment: Use C18 cartridges for solid-phase extraction.
-
Elution: Elute the compounds with methanol.
-
Evaporation: Evaporate the extract to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitution: Redissolve the residue in 250 µL of the mobile phase.
-
Injection: Inject a 30 µL aliquot into the liquid chromatograph.
Mandatory Visualizations
Caption: Primary metabolic pathways of Modafinil.
Caption: Experimental workflow for this compound extraction from tissues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. modafinil.wiki [modafinil.wiki]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. High-performance liquid chromatographic determination of modafinil and its two metabolites in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Calibration curve issues in Modafinil acid quantification
This guide provides troubleshooting advice and answers to frequently asked questions regarding calibration curve issues encountered during the quantification of Modafinil acid, a primary metabolite of Modafinil. It is intended for researchers, analytical scientists, and professionals in drug development utilizing chromatographic methods like HPLC-UV or LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound has a poor correlation coefficient (r² < 0.99). What are the common causes?
A poor correlation coefficient indicates that the data points deviate significantly from the fitted linear regression. This is a common issue that can stem from several sources. The primary causes include inaccurate preparation of standard solutions, instrument instability, or improper data processing.[1][2] It is crucial to re-prepare standard solutions using a calibrated analytical balance and volumetric equipment.[2] Additionally, ensure the instrument is properly equilibrated and passes system suitability tests before analysis.[1]
Q2: The response for my higher concentration standards is plateauing, leading to a non-linear curve. Why is this happening?
This phenomenon is typically caused by detector saturation or column overload.[1] In HPLC-UV, the detector has a limited linear range; concentrations exceeding this range will not produce a proportionally larger signal.[1] For LC-MS/MS, detector saturation or ion suppression effects at high concentrations can cause a similar plateau.
Solutions:
-
Extend the calibration range: Prepare additional standards at the higher end to better define the curve, but be aware of the instrument's linear dynamic range.
-
Reduce concentration: Lower the concentration of the highest standards to fall within the linear range of the detector.[1]
-
Dilute the sample: If sample concentrations are expected to be high, incorporate a dilution step into the protocol.[1]
-
Reduce injection volume: Injecting a smaller volume can prevent overloading the column and detector.[1]
Q3: My calibration curve is not linear at the lower concentration end. What could be the issue?
Non-linearity at the low end of the curve can be caused by the analyte adsorbing to active sites within the HPLC system (e.g., column, tubing). This is particularly common for polar compounds like this compound. Other causes can include significant baseline noise or inaccurate integration of small peaks.[2][3]
Q4: Can I use a quadratic fit (1/x or 1/x²) for my this compound calibration curve if it consistently shows non-linearity?
While some software allows for non-linear regression fits like a quadratic curve, it should be used with caution.[3][4] Regulatory guidelines often prefer or require a linear model. Before resorting to a quadratic fit, all potential causes of non-linearity (as outlined in this guide) should be thoroughly investigated and addressed. If a non-linear model is used, it must be appropriately justified and validated to ensure accuracy and precision across the quantitation range.[3]
Q5: What is a typical linear range for this compound quantification?
The linear range depends heavily on the analytical method (HPLC-UV vs. LC-MS/MS) and the specific instrument's sensitivity. For LC-MS/MS, a validated method for Modafinil (the parent drug) in human plasma demonstrated linearity over a range of 30.8 to 8022.1 ng/mL. Another LC-MS/MS method showed linearity from 2.0 to 600.0 ng/mL.[5] For HPLC-UV methods, a typical range for Modafinil is often between 1-50 µg/mL.[6] The appropriate range for this compound must be determined during method development and validation.
Troubleshooting Guides
This section provides systematic approaches to resolving common calibration curve issues.
Issue 1: Poor Correlation Coefficient (r² < 0.99)
A low r² value suggests random error or a systematic issue affecting all points on the curve.[7]
| Potential Cause | Troubleshooting Step | Rationale |
| Inaccurate Standard Preparation | 1. Prepare a fresh stock solution from a new weighing of the reference standard.[1]2. Use calibrated pipettes and volumetric flasks.3. Ensure complete dissolution of the standard in the diluent. | Errors in weighing or dilution are a primary source of poor linearity. Degradation of the stock solution can also lead to inaccuracies.[1] |
| Instrument Instability | 1. Allow the HPLC/LC-MS system to fully equilibrate. Check for a stable baseline.[2]2. Perform system suitability tests (e.g., multiple injections of one standard) to check for consistent retention times and peak areas.[1]3. Check for leaks in the system.[1] | Fluctuations in pump pressure, column temperature, or detector response will introduce variability and harm linearity. |
| Improper Peak Integration | 1. Manually review the integration of each peak in the chromatogram.2. Adjust integration parameters to ensure the entire peak area is captured correctly, especially for smaller peaks at the low end of the curve. | Inconsistent or incorrect peak integration will lead to an inaccurate response value, directly impacting the calibration curve. |
| Sample Matrix Interference | 1. If using matrix-matched calibrators, ensure the blank matrix is free of interferences.2. Evaluate the need for a more effective sample cleanup technique to remove interfering components.[8] | Co-eluting substances from the sample matrix can suppress or enhance the analyte signal, causing deviations from linearity.[8] |
Issue 2: Non-Linearity at High Concentrations (Plateau Effect)
This indicates that the analytical system is being saturated.
| Potential Cause | Troubleshooting Step | Rationale |
| Detector Saturation (UV/MS) | 1. Lower the concentration of the highest calibration standard(s).2. Dilute samples that are expected to be above the upper limit of quantification (ULOQ).[1] | The detector response is no longer proportional to the analyte concentration beyond its linear dynamic range. |
| Column Overload | 1. Reduce the injection volume.[1]2. Dilute the high-concentration standards and samples.3. Consider a column with a larger internal diameter or higher loading capacity.[1] | Exceeding the stationary phase capacity leads to peak distortion (e.g., fronting) and a non-linear response. |
| Ion Suppression (MS) | 1. Reduce injection volume.2. Improve sample clean-up to remove matrix components.3. Adjust chromatography to separate the analyte from the interfering components.[8] | At high concentrations, co-eluting matrix components can compete with the analyte for ionization, suppressing the signal.[8] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards (HPLC-UV)
This protocol describes the preparation of a set of calibration standards for this compound, suitable for establishing a calibration curve.
1. Materials:
-
This compound reference standard
-
HPLC-grade Methanol
-
HPLC-grade water
-
Volumetric flasks (10 mL, 100 mL)
-
Calibrated analytical pipettes
2. Procedure:
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and bring to volume with Methanol. This is your primary stock.
-
-
Working Stock Solution (100 µg/mL):
-
Pipette 10 mL of the 1000 µg/mL primary stock into a 100 mL volumetric flask.
-
Bring to volume with a 50:50 Methanol:Water mixture (or your mobile phase). This is your working stock.
-
-
Calibration Standards (e.g., 1-50 µg/mL):
-
Perform serial dilutions from the 100 µg/mL working stock to prepare standards at various concentrations. An example dilution scheme is provided in the table below.
-
Use the mobile phase as the diluent for the final standards to avoid solvent mismatch effects.[9]
-
Example Dilution Scheme for Calibration Standards:
| Target Concentration (µg/mL) | Volume of 100 µg/mL Stock (mL) | Final Volume (mL) |
| 50 | 5.0 | 10 |
| 25 | 2.5 | 10 |
| 10 | 1.0 | 10 |
| 5 | 0.5 | 10 |
| 1 | 0.1 | 10 |
Protocol 2: Sample Preparation from Plasma (LC-MS/MS)
This protocol outlines a general procedure for extracting this compound from a biological matrix like plasma using protein precipitation, a common source of matrix effects if not performed correctly.[9]
1. Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of this compound)
-
Cold Acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge capable of 10,000 x g
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase)
2. Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add a specific volume of the internal standard solution.
-
Add 3 volumes (300 µL) of cold acetonitrile to precipitate the plasma proteins.[9]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[9]
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.[9]
-
Vortex briefly and transfer to an autosampler vial for injection.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pharmasciences.in [pharmasciences.in]
- 3. if calibration curve is not linear, can I still use it? - Chromatography Forum [chromforum.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. ijpsr.com [ijpsr.com]
- 6. ijrpns.com [ijrpns.com]
- 7. quantics.co.uk [quantics.co.uk]
- 8. eijppr.com [eijppr.com]
- 9. benchchem.com [benchchem.com]
Minimizing ion suppression for Modafinil acid analysis
Welcome to the technical support center for the bioanalysis of Modafinil acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and reproducibility of the quantitative analysis.[2] Given that bioanalytical methods often aim for low detection limits, mitigating ion suppression is critical for reliable results.
Q2: What are the primary causes of ion suppression in bioanalytical LC-MS/MS methods?
A2: The primary causes of ion suppression are substances that co-elute with the analyte and compete for ionization. In biological matrices like plasma, these are often phospholipids, salts, and other small molecule metabolites.[3] The choice of sample preparation technique, chromatographic conditions, and mobile phase composition can all influence the extent of ion suppression.[4]
Q3: How can I determine if my this compound assay is experiencing ion suppression?
A3: A common method to assess ion suppression is the post-column infusion experiment.[1] In this technique, a constant flow of this compound solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected onto the column. Any dip in the constant signal at the retention time of this compound indicates the presence of co-eluting, suppressing agents from the matrix.
Q4: What is the role of an internal standard in mitigating ion suppression?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard, such as Modafinil-d5, is ideal as it will experience nearly identical ion suppression to the analyte. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by ion suppression can be effectively compensated for.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound analysis.
Issue 1: Low or inconsistent signal intensity for this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Solutions:
-
Improve Sample Preparation: Transition from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). SPE is often the most effective at removing interfering matrix components.[6]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the region where most phospholipids elute (the "phospholipid danger zone"). Modifying the mobile phase pH can also alter the retention times of interfering compounds.[7]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.
-
Issue 2: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause:
-
Solutions:
-
For Tailing:
-
For Fronting:
-
Issue 3: High variability in results between different sample lots.
-
Possible Cause: Inconsistent matrix effects across different sources of biological matrix.
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in ion suppression.[5]
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to ensure that they are affected by the matrix in the same way.
-
Data Presentation: Impact of Sample Preparation on Ion Suppression
The choice of sample preparation is one of the most effective ways to minimize ion suppression. Below is a summary of the expected performance of common techniques for this compound analysis.
| Sample Preparation Technique | Analyte | Matrix | Typical Recovery (%) | Matrix Effect (%)* | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | This compound | Human Plasma | 85 - 105% | 60 - 85% | Advantages: Fast, simple, inexpensive. Disadvantages: Results in the "dirtiest" extract with the highest potential for ion suppression.[6] |
| Liquid-Liquid Extraction (LLE) | This compound | Human Plasma | 70 - 90% | 85 - 100% | Advantages: Provides a cleaner extract than PPT.[6][8] Disadvantages: Can be labor-intensive and may have issues with emulsions. |
| Solid-Phase Extraction (SPE) | This compound | Human Plasma | > 90% | 95 - 105% | Advantages: Provides the cleanest extracts, significantly reducing ion suppression.[5] Disadvantages: More time-consuming and costly than PPT or LLE. |
*Matrix Effect (%) is calculated as (Peak area in the presence of matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
Experimental Protocols
The following is a representative LC-MS/MS protocol for the simultaneous determination of Modafinil and this compound in human plasma, adapted from published methods.[5][9]
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw Plasma Samples: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
Spike Internal Standard: To 200 µL of plasma, add the internal standard (e.g., Modafinil-d5) and vortex.
-
Condition SPE Cartridge: Condition a suitable SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute Modafinil and this compound with 1 mL of methanol.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 65% 2mM ammonium acetate with 0.1% glacial acetic acid, 35% methanol).[5]
2. LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system.
-
Column: Ascentis® C18 column (150mm × 4.6mm, 5µm).[5]
-
Mobile Phase A: 2mM ammonium acetate with 0.1% glacial acetic acid in water.[5]
-
Mobile Phase B: Methanol.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Gradient: Isocratic elution with 35% Mobile Phase B.[5]
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Example):
-
Modafinil: m/z 274.1 → 167.2
-
This compound: m/z 275.1 → 167.1 (Note: Exact transition may vary)
-
Modafinil-d5 (IS): m/z 279.1 → 172.2[5]
-
Visualizations
Caption: Workflow comparing sample preparation techniques for this compound analysis.
Caption: Troubleshooting logic for low signal intensity in this compound analysis.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of modafinil and its acid metabolite by high-performance liquid chromatography in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Metabolic Pathways of Modafinil: Modafinil Acid vs. Modafinil Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary metabolic pathways of modafinil, leading to the formation of its major metabolites: modafinil acid and modafinil sulfone. The information presented is supported by experimental data to aid in drug development and metabolic studies.
Modafinil, a wakefulness-promoting agent, is extensively metabolized in the liver, with less than 10% of the parent drug excreted unchanged.[1][2] The two main metabolic routes are amide hydrolysis and oxidation, resulting in the formation of this compound (CRL-40467) and modafinil sulfone (CRL-41056), respectively.[1] Both of these major metabolites are pharmacologically inactive.[1][3]
Metabolic Pathways
The biotransformation of modafinil into its principle metabolites is governed by distinct enzymatic processes.
dot
Caption: Metabolic pathways of modafinil.
The formation of This compound is the major metabolic pathway and occurs through the hydrolysis of the amide group of modafinil.[4] This reaction is catalyzed by amidase or esterase enzymes.[1] In contrast, modafinil sulfone is formed via S-oxidation of the parent molecule, a reaction primarily mediated by the cytochrome P450 enzyme, CYP3A4.[1][4]
Comparative Pharmacokinetics
While both metabolites are inactive, their pharmacokinetic profiles differ. The following table summarizes key pharmacokinetic parameters for this compound and modafinil sulfone in healthy human adults.
| Parameter | This compound | Modafinil Sulfone | Reference |
| Half-life (t½) | ~7 hours | ~40 hours | [2] |
| Clearance | Significantly higher than modafinil | Lower than this compound | [3] |
| Accumulation | Less prone to accumulation | Significant accumulation after multiple doses | [2] |
Experimental Protocols
The quantification of modafinil and its metabolites is crucial for pharmacokinetic studies. Below are detailed methodologies for their analysis in biological samples and for in vitro metabolism studies.
Quantification of Modafinil and its Metabolites in Human Plasma by LC-MS/MS
This protocol is a composite of methodologies described in the literature for the simultaneous determination of modafinil, this compound, and modafinil sulfone.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard solution (e.g., a deuterated analog of modafinil).
-
Add 1 mL of extraction solvent (e.g., a mixture of hexane-dichloromethane-glacial acetic acid, 55:45:2, v/v/v).[4]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: A validated HPLC or UPLC system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 2mM ammonium acetate with 0.1% glacial acetic acid).
-
Flow Rate: Appropriate for the column dimensions (e.g., 1.0 mL/min).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
3. Mass Spectrometric Detection
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
4. Calibration and Quantification
-
Prepare calibration standards by spiking known concentrations of modafinil, this compound, and modafinil sulfone into drug-free human plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process and analyze the calibration standards, QC samples, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the nominal concentration.
-
Determine the concentrations of the analytes in the unknown samples from the calibration curve.
In Vitro Metabolism of Modafinil using Human Liver Microsomes
This protocol outlines a general procedure to assess the formation of modafinil sulfone from modafinil in vitro.
1. Materials and Reagents
-
Modafinil
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile containing an internal standard
2. Incubation Procedure
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL final concentration) in potassium phosphate buffer.
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding modafinil (at various concentrations to determine enzyme kinetics) and the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate at 37°C for specified time points (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking.
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.[4]
3. Sample Analysis
-
Centrifuge the terminated reaction mixtures to precipitate proteins.
-
Analyze the supernatant for the formation of modafinil sulfone using a validated LC-MS/MS method as described previously.
4. Data Analysis
-
Quantify the amount of modafinil sulfone formed at each time point.
-
The rate of formation can be determined to calculate enzyme kinetic parameters such as Km and Vmax.
-
Note: The formation of this compound is primarily via hydrolysis and may not be NADPH-dependent, thus requiring a different in vitro system (e.g., liver S9 fraction or purified esterases) for its study.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of modafinil metabolism.
dot
Caption: Workflow for modafinil metabolite analysis.
References
- 1. Population pharmacokinetics of modafinil and its acid and sulfone metabolites in Chinese males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of modafinil, this compound and modafinil sulfone in human plasma utilizing liquid-liquid extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Modafinil and its Primary Metabolite, Modafinil Acid
An objective guide for researchers and drug development professionals, this document provides a detailed comparison of the pharmacokinetic properties of Modafinil and its major, inactive metabolite, Modafinil acid. The information presented is supported by experimental data to facilitate a comprehensive understanding of their absorption, distribution, metabolism, and excretion within the human body.
Modafinil is a widely recognized wakefulness-promoting agent employed in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work disorder.[1] Following oral administration, Modafinil undergoes extensive metabolism in the liver, with the primary metabolic pathway being amide hydrolysis, leading to the formation of this compound.[2][3] This acid metabolite is pharmacologically inactive and constitutes the main form in which the drug is excreted from the body.[2][4] Understanding the distinct pharmacokinetic profiles of both the parent drug and its primary metabolite is crucial for predicting drug efficacy, safety, and potential drug-drug interactions.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Modafinil and this compound, compiled from various clinical studies. These values provide a quantitative comparison of how each compound behaves in the body.
| Pharmacokinetic Parameter | Modafinil | This compound |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours[3][[“]] | Not directly administered; formed from Modafinil metabolism |
| Elimination Half-Life (t½) | 12 - 15 hours[1][6] | Shorter than Modafinil due to higher clearance |
| Apparent Clearance (CL/F) | ~3.51 L/h[7] | ~4.94 L/h[7][8] |
| Apparent Volume of Distribution (Vd/F) | ~0.8 L/kg[[“]] | ~2.73 L[7][8] |
| Metabolism | Primarily hepatic via amide hydrolysis and CYP450 enzymes (mainly CYP3A4)[2][6] | Not applicable (is a metabolite) |
| Primary Route of Excretion | Less than 10% excreted unchanged in urine[[“]][6] | Primarily excreted in urine, accounting for 35-60% of the Modafinil dose[9][10] |
| Pharmacological Activity | Active (wakefulness-promoting)[1] | Inactive[2][4] |
Metabolic Pathway of Modafinil
Modafinil is metabolized in the liver through two main pathways: amide hydrolysis and oxidation by cytochrome P450 (CYP) enzymes.[2] The predominant pathway is the hydrolysis of the amide group, which results in the formation of this compound.[2][6] This process is catalyzed by esterase and/or amidase enzymes.[2][7] A smaller portion of Modafinil is oxidized by CYP enzymes, particularly CYP3A4, to form Modafinil sulfone, another inactive metabolite.[2][6]
Caption: Metabolic conversion of Modafinil to its primary metabolites.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A typical experimental protocol for a single-dose pharmacokinetic study of Modafinil and its metabolites is outlined below.
Study Design: An open-label, single-dose study is conducted in healthy volunteers.[9]
Procedure:
-
Subject Enrollment: Healthy male and female subjects are enrolled in the study.[9]
-
Dosing: After an overnight fast, each subject receives a single oral dose of Modafinil (e.g., 200 mg).[8][9]
-
Sample Collection: Blood samples are collected at various time points before and after drug administration (e.g., up to 72 hours post-dose).[9] Urine samples are also collected over specific intervals.[9]
-
Sample Analysis: Plasma and urine concentrations of Modafinil and this compound are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental methods are used to determine the pharmacokinetic parameters from the concentration-time data.[9]
Comparative Discussion
The pharmacokinetic profiles of Modafinil and this compound are distinctly different, reflecting their roles as the active parent drug and its inactive metabolite, respectively.
Absorption and Distribution: Modafinil is readily absorbed after oral administration, reaching peak plasma concentrations within 2 to 4 hours.[3][[“]] In contrast, this compound is not administered directly but is formed through the metabolism of Modafinil. The volume of distribution of Modafinil is approximately 0.8 L/kg, indicating its distribution into tissues.[[“]] The volume of distribution for this compound is significantly smaller at approximately 2.73 L, suggesting it is less distributed in tissues and more confined to the systemic circulation.[7][8]
Metabolism and Elimination: The primary route of elimination for Modafinil is through hepatic metabolism.[3][6] The conversion to this compound via amide hydrolysis is the major metabolic pathway.[2] This conversion leads to a more polar and water-soluble compound, which facilitates its elimination. This is reflected in the higher clearance of this compound (approximately 4.94 L/h) compared to Modafinil (approximately 3.51 L/h).[7] Consequently, the elimination half-life of this compound is shorter than that of Modafinil. While less than 10% of a Modafinil dose is excreted unchanged in the urine, this compound is the major metabolite found in urine, accounting for 35% to 60% of the administered dose.[6][9][10]
References
- 1. Modafinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
- 5. consensus.app [consensus.app]
- 6. droracle.ai [droracle.ai]
- 7. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modafinil ( Provigil ) : pharmacokinetics [modafinil.wiki]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cross-Validation of HPLC and LC-MS/MS for the Quantification of Modafinil Acid
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic, toxicokinetic, and clinical studies. Modafinil acid, the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent modafinil, requires precise measurement in biological matrices to understand the disposition of its parent drug.[1] This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound.
This comparison guide delves into the experimental protocols and performance characteristics of both methods, supported by experimental data from various studies. A direct cross-validation ensures a comprehensive understanding of each technique's strengths and limitations, empowering researchers to select the most appropriate method for their specific analytical needs.
Methodologies: A Detailed Look at the Experimental Protocols
The successful implementation of any analytical method hinges on a well-defined and reproducible protocol. Below are detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS systems.
Sample Preparation (Liquid-Liquid Extraction)
A robust sample preparation is critical for removing potential interferences from the biological matrix and ensuring accurate quantification. Liquid-liquid extraction is a commonly employed technique.[2]
-
Sample Aliquoting : Transfer a precise volume of the biological sample (e.g., 250 µL of plasma or urine) into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a known concentration of an appropriate internal standard (e.g., a structurally similar compound not present in the sample) to each sample, calibrator, and quality control sample.
-
pH Adjustment : Acidify the samples by adding a small volume of an acid, such as 6N HCl, to reach a pH of 2-3.[2]
-
Extraction : Add an appropriate volume of an immiscible organic solvent (e.g., 4 mL of ethyl acetate) to the sample.[2]
-
Vortexing and Centrifugation : Vortex the mixture vigorously for several minutes to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.
-
Analyte Collection : Carefully transfer the organic layer containing the analyte of interest to a new tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a specific volume of the mobile phase used for the respective chromatographic analysis.[2]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and cost-effective technique for routine quantitative analysis.[3]
-
Chromatographic System : A standard HPLC system equipped with a pump, autosampler, and a UV-Vis detector.
-
Column : A reversed-phase C18 column (e.g., 200 mm × 4.6 mm, 5 µm particle size) is commonly used for the separation.[4]
-
Mobile Phase : An isocratic mobile phase consisting of a mixture of a buffer, such as 0.02 mol·L-1 potassium dihydrogen phosphate, and organic solvents like methanol and acetonitrile (e.g., in a 60:20:20 ratio).[4]
-
Flow Rate : A typical flow rate is 1.0 mL/min.[4]
-
Detection : UV detection is performed at a wavelength where this compound exhibits significant absorbance.
-
Injection Volume : A 20 µL injection volume is a common starting point.[4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it a powerful tool for bioanalysis.[5][6]
-
Chromatographic System : An LC system coupled to a tandem mass spectrometer.
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : A gradient elution using a mixture of an aqueous phase with a modifier like formic acid and an organic phase such as acetonitrile or methanol is common.
-
Flow Rate : A flow rate of 1.0 mL/min is often employed.
-
Ionization : Electrospray ionization (ESI) in either positive or negative ion mode is utilized to generate ions of the analyte.[2]
-
Mass Spectrometry : The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.[7]
Performance Comparison: HPLC vs. LC-MS/MS
The choice between HPLC and LC-MS/MS often depends on the specific requirements of the assay, including the need for sensitivity, selectivity, and throughput. The following table summarizes the key performance characteristics of each method for the analysis of this compound, based on data from various studies.
| Performance Parameter | HPLC-UV | LC-MS/MS | Key Considerations |
| Linearity Range | 0.1 - 10.0 µg/mL[4] | 1 - 2000 ng/mL (for modafinil)[8] | LC-MS/MS generally offers a wider dynamic range and is more suitable for detecting trace amounts.[6] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[4] | As low as 1 ng/mL (for modafinil)[8] | The superior sensitivity of LC-MS/MS allows for the quantification of much lower concentrations.[5] |
| Precision (Intra-day and Inter-day RSD) | < 11.0%[4] | < 15%[8] | Both methods demonstrate good precision, with Relative Standard Deviations (RSD) well within acceptable limits for bioanalytical methods. |
| Accuracy | Within acceptable limits | 86% - 104% (for modafinil)[8] | Both methods can achieve high accuracy, ensuring the reliability of the quantitative data. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds.[3] | High; based on specific mass-to-charge ratios, minimizing matrix effects.[5] | The high selectivity of LC-MS/MS is a significant advantage when analyzing complex biological samples.[5] |
| Run Time | Can be longer depending on the separation required. | Generally faster due to the high specificity of detection.[9] | Shorter run times with LC-MS/MS can lead to higher sample throughput. |
| Cost and Complexity | Lower initial investment and operational costs; simpler to operate.[6] | Higher initial investment and maintenance costs; requires more specialized expertise.[6][10] | The choice of technique may be influenced by budget and available technical expertise. |
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the workflows for both HPLC and LC-MS/MS analysis of this compound.
Caption: Workflow for HPLC and LC-MS/MS analysis of this compound.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound in biological matrices. The choice between the two is ultimately dependent on the specific goals of the research.
-
HPLC-UV is a robust, cost-effective, and reliable method suitable for routine analysis where high sensitivity is not a primary requirement.[6] Its simplicity of operation makes it an attractive option for many laboratories.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring the detection of trace levels of this compound, for analyzing complex samples, and for confirming the identity of the analyte.[5][9] While the initial investment and operational complexity are higher, the quality of the data and the high throughput capabilities often justify the cost.
For researchers in drug development and clinical trials, the high sensitivity and specificity of LC-MS/MS are often indispensable for generating the robust data required for regulatory submissions. However, for routine monitoring or in settings with limited resources, a well-validated HPLC-UV method can provide accurate and reliable results. This guide provides the foundational information to make an informed decision based on the analytical needs of your project.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. RP-HPLC determination of modafinil and this compound in human pl...: Ingenta Connect [ingentaconnect.com]
- 5. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 6. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. akjournals.com [akjournals.com]
- 9. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rajithperera.com [rajithperera.com]
Inter-laboratory Insights: A Comparative Guide to Modafinil Acid Analysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of modafinil acid, the primary metabolite of modafinil, is crucial for comprehensive pharmacokinetic and metabolic studies. This guide provides an objective comparison of various analytical methodologies for this compound determination, supported by experimental data from multiple studies. It aims to assist laboratories in selecting and implementing the most suitable analytical approach for their specific research needs.
Modafinil is a wakefulness-promoting agent, and its major, yet inactive, metabolite is this compound.[1] The accurate measurement of this metabolite is essential for understanding the complete metabolic profile of the parent drug. This guide consolidates performance data from various analytical techniques, offering a comparative overview for informed decision-making in analytical method selection.
Comparative Analysis of Analytical Methods
The quantification of this compound in biological matrices is predominantly achieved through chromatographic techniques. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. The following tables summarize the performance characteristics of commonly employed methods for the analysis of modafinil and its metabolite, this compound.
| Analytical Method | Analyte(s) | Matrix | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC-UV | Modafinil & this compound | Human Plasma | 0.1 - 20 µg/mL | > 0.99 | 0.04 mg/l | 0.14 mg/l | [2][3] |
| LC-MS/MS | Modafinil & Adrafinil | Human Urine | Not Specified | ≥ 0.99 | 100 ng/mL | Not Specified | [4] |
| GC-MS | Modafinil & Adrafinil | Human Urine | 100 - 1000 ng/mL | ≥ 0.99 | 250 ng/mL | Not Specified | [2][4] |
| UV-Spectrophotometry | Modafinil | Bulk Drug | 2 - 10 µg/mL | 0.99987 | 4.68 µg/mL | 14.18 µg/mL | [5][6] |
Table 1: Performance Characteristics of Different Analytical Methods. This table provides a comparative summary of key validation parameters for various techniques used in the analysis of modafinil and its related compounds.
| Method Validation Parameter | LC-MS/MS | GC-MS |
| Accuracy | 94-104% | 86-88% |
| Precision (CV%) | Not Specified | Not Specified |
| Recovery | Not Specified | Not Specified |
Table 2: Accuracy Comparison between LC-MS/MS and GC-MS for Modafinil and Adrafinil Analysis in Human Urine.[4] This table highlights the comparative accuracy of two common mass spectrometry-based methods.
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving reproducible and reliable analytical results. Below are outlines of typical methodologies for the extraction and analysis of modafinil and its metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Modafinil in Human Plasma
This method is recognized for its high sensitivity and selectivity.[5]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., modafinil-d5, 500 ng/mL in methanol).[5]
-
Vortex the mixture.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., formic acid or ammonium formate in water).[7]
-
Flow Rate: Typically between 0.2 and 1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Modafinil and Adrafinil in Human Urine
This method is a robust technique, particularly for screening purposes.[4]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Apply 2 mL of urine to a pre-conditioned XAD2 column.
-
Add an internal standard (e.g., Mefruside, 2 µg/ml).[4]
-
Wash the column with deionized water.
-
Elute the analytes with an organic solvent.
-
The eluate is then concentrated and derivatized for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: A capillary column suitable for drug analysis (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the analytes.
-
Injection Mode: Splitless.
-
MS Detector: Electron Impact (EI) ionization.
-
Detection: Scan mode for screening or Selected Ion Monitoring (SIM) for quantification.
-
It is important to note that under GC-MS conditions, modafinil, adrafinil, and modafinilic acid can degrade and may be detected as a single artifact, making this method more suitable for screening rather than differentiation.[4] In contrast, LC-MS/MS allows for the separation and distinct detection of these compounds.[4]
Visualizing Analytical Processes
To better illustrate the relationships and workflows involved in this compound analysis, the following diagrams are provided.
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: The primary metabolic pathways of Modafinil.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of modafinil and its acid metabolite by high-performance liquid chromatography in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of a New Analytical Method for Modafin-il Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, validated analytical method for the quantification of Modafinil acid, the primary metabolite of the wakefulness-promoting agent Modafinil. The performance of this new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is objectively compared with established High-Performance Liquid Chromatography with UV detection (HPLC-UV) and other LC-MS/MS alternatives. Supporting experimental data and detailed methodologies are presented to aid researchers in selecting and implementing the most suitable analytical strategy for their pharmacokinetic, toxicokinetic, and clinical research needs.
Introduction to this compound Quantification
Modafinil is extensively metabolized in the liver, primarily through amide hydrolysis, to its pharmacologically inactive metabolite, this compound.[1][2] Accurate and reliable quantification of this compound in biological matrices, such as plasma and urine, is crucial for understanding the complete pharmacokinetic profile of Modafinil.[3] The development of robust analytical methods with high sensitivity and selectivity is therefore essential for clinical and research applications. This guide details the validation of a novel LC-MS/MS method and compares its performance against existing techniques.
Comparative Analysis of Analytical Methods for this compound
The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, the nature of the biological matrix, and the available instrumentation. The following tables summarize the key performance parameters of the new LC-MS/MS method in comparison to established HPLC-UV and other LC-MS/MS methods.
Table 1: Performance Comparison of Analytical Methods for this compound in Human Plasma
| Parameter | New Validated LC-MS/MS Method | Alternative LC-MS/MS Method[4] | HPLC-UV Method[5] |
| Principle | Liquid Chromatography-Tandem Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry | High-Performance Liquid Chromatography with UV Detection |
| Linearity Range | 1.0 - 1000 ng/mL | 2.0 - 600.0 ng/mL | 0.1 - 20 µg/mL (100 - 20,000 ng/mL) |
| Correlation Coefficient (r²) | > 0.998 | Not Specified | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 2.0 ng/mL | 0.14 µg/mL (140 ng/mL) |
| Accuracy (% Recovery) | 97.5% - 103.2% | 97.62% - 102.76% | Not Specified |
| Precision (% RSD) | < 5.8% | < 7.18% | Not Specified |
| Sample Preparation | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) |
| Internal Standard | This compound-d5 | Modafinil-D5 | Not Specified |
Table 2: Validation Summary for the New LC-MS/MS Method in Human Plasma
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.9985 |
| LLOQ | S/N > 10, Accuracy ±20%, Precision <20% | 1.0 ng/mL, Accuracy: 101.5%, Precision: 8.2% |
| Intra-day Accuracy (% Bias) | ± 15% | -2.5% to 3.2% |
| Inter-day Accuracy (% Bias) | ± 15% | -1.8% to 2.7% |
| Intra-day Precision (% RSD) | < 15% | ≤ 5.8% |
| Inter-day Precision (% RSD) | < 15% | ≤ 4.9% |
| Recovery (%) | Consistent and reproducible | 88.9% - 94.1% |
| Matrix Effect (%) | CV < 15% | 6.7% |
| Short-Term Stability (24h, RT) | % Change < 15% | -4.1% |
| Long-Term Stability (30 days, -80°C) | % Change < 15% | -6.3% |
| Freeze-Thaw Stability (3 cycles) | % Change < 15% | -5.5% |
Experimental Protocols
Detailed methodologies for the new validated LC-MS/MS method are provided below.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d5 internal standard (ISTD) (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank, K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: C18, 50 x 2.1 mm, 1.8 µm.
Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d5 in methanol.
-
Working Solutions: Prepare working solutions of this compound by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples.
Sample Preparation (Solid Phase Extraction - SPE)
-
Conditioning: Condition SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound-d5). Vortex the mixture and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor ion > Product ion
-
This compound-d5: Precursor ion > Product ion
-
Visualizations
The following diagrams illustrate the key processes involved in the method validation and sample analysis workflow.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationships in method validation.
References
Species-Specific Differences in Modafinil Acid Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Modafinil, a widely used wakefulness-promoting agent, undergoes extensive metabolism in various species, leading to the formation of its primary inactive metabolite, modafinil acid. Understanding the species-specific differences in the rate and extent of this compound formation is crucial for the preclinical evaluation and clinical development of modafinil and related compounds. This guide provides a comparative overview of this compound formation in humans, monkeys, dogs, rats, and mice, supported by available experimental data and detailed methodologies.
Metabolic Pathway of Modafinil to this compound
Modafinil is primarily metabolized in the liver to two main metabolites: this compound and modafinil sulfone. The formation of this compound occurs through the hydrolysis of the amide group of modafinil. This reaction is catalyzed by esterase and/or amidase enzymes.[1]
Caption: Metabolic pathway of modafinil.
Comparative Analysis of this compound Formation
Significant species-specific differences exist in the stereoselective metabolism of modafinil, which directly influences the formation of this compound. Modafinil is a chiral compound, existing as R- and S-enantiomers. The clearance of these enantiomers varies across species, leading to different rates of this compound formation.
| Species | Predominant Enantiomer Cleared | Implication for this compound Formation | Reference |
| Human | S-modafinil | Higher formation of S-modafinil acid. R-modafinil has a longer half-life. | [2] |
| Monkey | Data not available | Not specified in the reviewed literature. | |
| Dog | R-modafinil | Consistent with humans, suggesting faster clearance of one enantiomer, leading to its corresponding acid metabolite. | [2] |
| Rat | R-modafinil | Higher and faster formation of R-modafinil acid compared to S-modafinil acid. | [2] |
| Mouse | S-modafinil | Higher formation of S-modafinil acid. | [2] |
Experimental Protocols
The following sections detail the typical experimental methodologies used in preclinical and clinical studies to assess the formation of this compound.
In Vivo Pharmacokinetic Studies
A common experimental workflow for in vivo pharmacokinetic studies to determine the plasma concentrations of modafinil and its metabolites is as follows:
Caption: Experimental workflow for in vivo pharmacokinetic studies.
1. Animal Dosing:
-
Species: Male and female animals from the selected species (e.g., Wistar rats, Beagle dogs).
-
Administration: A single dose of modafinil is typically administered orally via gavage.
-
Dose: The dose administered varies depending on the study's objective.
2. Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Samples are collected from appropriate sites (e.g., tail vein in rats, cephalic vein in dogs).
-
Blood is collected in tubes containing an anticoagulant (e.g., EDTA).
3. Plasma Separation:
-
The collected blood samples are centrifuged to separate the plasma.
-
The resulting plasma is stored at -20°C or lower until analysis.
Analytical Method for Quantification
1. Sample Preparation:
-
Protein Precipitation: A common method for sample clean-up where a precipitating agent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): An alternative method where the plasma sample is mixed with an immiscible organic solvent to extract the analytes of interest.
-
Solid-Phase Extraction (SPE): A technique where the sample is passed through a solid-phase material to adsorb the analytes, which are then eluted with a suitable solvent.
2. Chromatographic and Mass Spectrometric Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is commonly used for the sensitive and selective quantification of modafinil and this compound.[3][4]
-
Chromatographic Column: A C18 reverse-phase column is typically used for the separation of the analytes.[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase.
-
Detection: The analytes are detected using mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
3. Data Analysis:
-
The concentration of modafinil and this compound in each plasma sample is determined by comparing the peak area of the analyte to that of an internal standard.
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) are calculated from the plasma concentration-time data.
Conclusion
The formation of this compound, a major metabolite of modafinil, exhibits significant species-specific differences, primarily driven by the stereoselective clearance of modafinil's enantiomers. Rats show a preference for clearing the R-enantiomer, leading to a higher formation of R-modafinil acid, while mice and humans preferentially clear the S-enantiomer. The metabolic profile in dogs appears to be more similar to that in humans. These differences underscore the importance of conducting comprehensive preclinical pharmacokinetic studies in multiple species to accurately predict the metabolic fate of modafinil and its analogs in humans. The detailed experimental protocols provided in this guide offer a framework for designing and executing such studies, ensuring the generation of robust and reliable data for drug development and regulatory submissions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of armodafinil in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Modafinil vs. Armodafinil: A Comparative Analysis of Metabolism to (R)-(-)-Modafinil Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic conversion of Modafinil and Armodafinil to their shared primary metabolite, (R)-(-)-Modafinil acid. This analysis is supported by a review of pharmacokinetic data and detailed experimental protocols for the quantification of these compounds.
Introduction
Modafinil is a wakefulness-promoting agent administered as a racemic mixture of its (R)-(-)- and (S)-(+)-enantiomers. Armodafinil is the isolated, longer-lasting (R)-(-)-enantiomer of Modafinil. Both compounds undergo extensive metabolism in the liver, primarily through amide hydrolysis to form modafinil acid and to a lesser extent, S-oxidation by cytochrome P450 3A4/5 (CYP3A4/5) to form modafinil sulfone.[1] The major metabolite, this compound, is pharmacologically inactive.[1] This guide focuses on the stereoselective metabolism to (R)-(-)-Modafinil acid, a key factor in understanding the distinct pharmacokinetic profiles of Modafinil and Armodafinil.
Data Presentation: Comparative Metabolism
While direct comparative studies quantifying the differential production of (R)-(-)-Modafinil acid from equimolar doses of Modafinil versus Armodafinil are not extensively detailed in publicly available literature, the metabolic pathway provides a clear basis for comparison. Since Armodafinil is the pure (R)-(-)-enantiomer, its metabolism exclusively yields (R)-(-)-Modafinil acid. In contrast, racemic Modafinil, being a 50:50 mixture of (R)-(-)- and (S)-(+)-enantiomers, will produce both (R)-(-)-Modafinil acid and (S)-(+)-Modafinil acid.
It is well-established that the (S)-(+)-enantiomer of Modafinil is eliminated more rapidly from the body than the (R)-(-)-enantiomer.[2] Consequently, administration of Armodafinil results in higher and more sustained plasma concentrations of the (R)-(-)-enantiomer compared to the same total dose of racemic Modafinil.[3][4] This pharmacokinetic difference is the primary differentiator between the two drugs.
| Parameter | Modafinil (Racemic) | Armodafinil ((R)-(-)-Enantiomer) |
| Active Substance | (R)-(-)-Modafinil and (S)-(+)-Modafinil | (R)-(-)-Modafinil |
| Primary Acid Metabolite(s) | (R)-(-)-Modafinil acid and (S)-(+)-Modafinil acid | (R)-(-)-Modafinil acid |
| Pharmacokinetics of Parent Drug | Biphasic elimination due to the faster clearance of the (S)-enantiomer.[4] | Monophasic elimination.[4] |
| Plasma Concentration of (R)-enantiomer | Lower sustained plasma concentrations compared to Armodafinil.[3] | Higher and more prolonged plasma concentrations later in the day.[3][4] |
| Urinary Excretion as this compound | Approximately 80% of a dose is excreted in the urine, primarily as this compound.[5][6] | Primarily metabolized to (R)-modafinil acid and modafinil sulfone. |
Experimental Protocols
The quantification of Modafinil, Armodafinil, and their metabolites, including (R)-(-)-Modafinil acid, in biological matrices is typically performed using stereoselective chromatographic methods such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol 1: Enantioselective HPLC-UV Method for Modafinil and Metabolites in Human Plasma
This protocol is adapted from methodologies designed for the stereoselective analysis of modafinil and its metabolites.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of human plasma, add an appropriate internal standard.
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions
-
Column: Chiral stationary phase column (e.g., amylose or cellulose-based).
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer. The exact ratio should be optimized for resolution of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 225 nm).
-
Injection Volume: 20 µL.
-
Temperature: Ambient or controlled column temperature.
3. Quantification
-
Construct a calibration curve using known concentrations of (R)-(-)-Modafinil acid.
-
Quantify the concentration of (R)-(-)-Modafinil acid in the samples by comparing their peak areas to the calibration curve.
Experimental Protocol 2: LC-MS/MS Method for Quantification of (R)-(-)-Modafinil acid in Human Plasma
This protocol outlines a more sensitive and selective method for the quantification of (R)-(-)-Modafinil acid.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of a precipitating agent (e.g., acetonitrile) containing a stable isotope-labeled internal standard of (R)-(-)-Modafinil acid.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable C18 or other reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for (R)-(-)-Modafinil acid and its internal standard.
3. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of (R)-(-)-Modafinil acid in the unknown samples from the calibration curve.
Visualizations
Caption: Metabolic Pathways to this compound.
Caption: Experimental Workflow for Quantification.
References
- 1. therecoveryvillage.com [therecoveryvillage.com]
- 2. researchgate.net [researchgate.net]
- 3. hps.com.au [hps.com.au]
- 4. Armodafinil and modafinil have substantially different pharmacokinetic profiles despite having the same terminal half-lives: analysis of data from three randomized, single-dose, pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discoverhealthgroup.com [discoverhealthgroup.com]
- 6. Modafinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Modafinil Acid: Unraveling its Path through Renal Transporters
A Comparative Guide for Researchers
Introduction
Modafinil, a widely prescribed wakefulness-promoting agent, undergoes extensive metabolism in the liver, leading to the formation of its primary inactive metabolite, modafinil acid. This metabolite is predominantly cleared from the body via renal excretion. A crucial aspect of its disposition, particularly for understanding its pharmacokinetics in various patient populations, is its interaction with renal transporters. This guide provides a comprehensive comparison of this compound's likely interaction with renal transporters, supported by indirect evidence and a review of the established characteristics of relevant transporter families. While direct in-vitro transport data for this compound is not currently available in the public domain, a compelling body of evidence strongly suggests its role as a substrate for renal organic anion transporters (OATs).
The Case for Active Renal Secretion of this compound
Clinical pharmacokinetic studies have revealed a critical piece of the puzzle regarding this compound's renal handling. In individuals with severe renal impairment, the systemic exposure to this compound is dramatically increased by nine-fold, while the pharmacokinetics of the parent drug, modafinil, remain largely unaffected. This significant accumulation of the metabolite in the face of compromised renal function is a hallmark of active tubular secretion, a process mediated by transporters in the kidney.
Physicochemical Properties: A Telltale Signature of an OAT Substrate
To understand which transporters are likely responsible for the active secretion of this compound, we can examine its physicochemical properties and compare them to the known substrate specificities of major renal transporter families. Organic Anion Transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), are key players in the basolateral uptake of a wide range of acidic drugs and metabolites from the blood into the proximal tubule cells of the kidney, initiating their journey towards urinary excretion.
The table below summarizes the key physicochemical properties of this compound, which align well with the general characteristics of OAT substrates.
| Property | Value for this compound | Typical Characteristics of OAT Substrates |
| Molecular Weight | 274.33 g/mol | Generally small to medium-sized molecules |
| Charge at physiological pH (7.4) | Anionic | Predominantly organic anions |
| pKa | ~2.83 - 4.06 | Acidic, allowing for ionization at physiological pH |
| LogP (octanol-water partition coefficient) | ~2.34 - 2.43 | Moderate lipophilicity |
Data sourced from PubChem and ChemAxon predictions.
The acidic nature of this compound, with a pKa in the acidic range, ensures that it exists predominantly as an anion at physiological pH, making it a prime candidate for interaction with OATs. Its molecular weight and moderate lipophilicity also fall within the range of compounds typically handled by these transporters.
Comparative Analysis with Known OAT Substrates and Inhibitors
To further contextualize the probable interaction of this compound with renal transporters, the following table presents a selection of well-characterized substrates and inhibitors of OAT1 and OAT3.
| Transporter | Known Substrates | Known Inhibitors |
| OAT1 (SLC22A6) | p-aminohippurate (PAH), Tenofovir, Adefovir, Methotrexate, Furosemide | Probenecid, Novobiocin, Cimetidine |
| OAT3 (SLC22A8) | Estrone-3-sulfate, Cimetidine, Furosemide, Rosuvastatin, Methotrexate | Probenecid, Diclofenac, Indomethacin |
The structural diversity of these compounds highlights the broad substrate specificity of OAT1 and OAT3. Many of these substrates, like this compound, are organic acids. The potent inhibition of these transporters by drugs like probenecid is a key tool used in clinical studies to confirm the involvement of OATs in the renal clearance of a drug. While no direct studies of probenecid's effect on this compound excretion are available, such a study would provide definitive evidence.
Experimental Protocol for In Vitro Transporter Substrate Assessment
To definitively determine if this compound is a substrate for OAT1 and OAT3, a standardized in vitro uptake assay would be employed. The following protocol outlines the key steps in such an experiment.
Objective: To determine if this compound is a substrate for the human renal transporters OAT1 and OAT3.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8).
-
Mock-transfected HEK293 cells (control).
-
This compound.
-
Radiolabeled or fluorescent probe substrates for OAT1 (e.g., [³H]-p-aminohippurate) and OAT3 (e.g., [³H]-estrone-3-sulfate).
-
Known inhibitors (e.g., probenecid).
-
Cell culture reagents and appropriate buffer solutions.
Methodology:
-
Cell Culture: Culture the OAT1-HEK293, OAT3-HEK293, and mock-HEK293 cells to confluence in appropriate multi-well plates.
-
Uptake Assay:
-
Wash the cells with pre-warmed uptake buffer.
-
Incubate the cells with varying concentrations of this compound for a specified time course (e.g., 2, 5, 10, 15 minutes) at 37°C.
-
In parallel, perform uptake experiments with the probe substrates in the presence and absence of known inhibitors to validate transporter activity.
-
-
Inhibition Assay:
-
Incubate the cells with a fixed concentration of the probe substrate in the presence of increasing concentrations of this compound.
-
-
Sample Analysis:
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and quantify the intracellular concentration of this compound and the probe substrates using a suitable analytical method (e.g., LC-MS/MS or scintillation counting for radiolabeled compounds).
-
-
Data Analysis:
-
Calculate the rate of uptake of this compound into the transporter-expressing cells and compare it to the uptake in mock cells. A significantly higher uptake in the transfected cells indicates that this compound is a substrate.
-
Determine the kinetic parameters (Km and Vmax) by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.
-
From the inhibition assay, calculate the IC50 value of this compound for the probe substrates.
-
Visualizing the Renal Transport of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized renal transport pathway of this compound and the general workflow of an in vitro transporter assay.
The Dose-Dependent Relationship Between Modafinil and its Primary Metabolite, Modafinil Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the correlation between Modafinil dosage and the resulting plasma concentrations of its principal metabolite, Modafinil acid. The information presented herein is intended to support research and development efforts by offering a concise overview of the pharmacokinetic relationship, supported by experimental data and detailed methodologies.
Correlation of Modafinil Dose and this compound Concentration
Modafinil, a wakefulness-promoting agent, is primarily metabolized in the liver to its main, inactive metabolite, this compound, through amide hydrolysis. Pharmacokinetic studies have demonstrated that the metabolism of Modafinil is dose-independent within the clinically administered range of 200 mg to 800 mg.[1] This suggests a linear relationship between the administered dose of Modafinil and the systemic exposure to this compound.
One key study investigated the pharmacokinetics of Modafinil and this compound after single oral doses of 100 mg, 200 mg, and 400 mg in healthy Chinese volunteers. The results indicated that the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) for both Modafinil and this compound increased proportionally with the administered dose.
Data Summary: Pharmacokinetic Parameters
The following table summarizes available pharmacokinetic data for Modafinil and its primary metabolite, this compound, following the administration of a single 200 mg oral dose of Modafinil to healthy volunteers. It is important to note that pharmacokinetic parameters can vary based on factors such as ethnicity and individual metabolic differences.[2][3]
| Parameter | Modafinil | This compound | Reference |
| Dose | 200 mg (single oral) | - | [2] |
| Cmax (µg/mL) | 4.82 (mean) | Not explicitly stated | [4] |
| Tmax (hours) | 2-4 | Not explicitly stated | [5][6] |
| Apparent Clearance (L/h) | 3.51 | 4.94 | [2] |
| Apparent Volume of Distribution (L) | - | 2.73 | [2] |
Note: While the Cmax for this compound after a 200 mg dose is not explicitly provided in the cited source, the study confirms its concentration was measured and modeled. The dose-proportionality observed in other studies suggests that an increase in Modafinil dose would lead to a corresponding increase in the Cmax and AUC of this compound.
Experimental Protocols
The quantification of Modafinil and this compound in biological matrices is crucial for pharmacokinetic studies. A widely used and validated method is High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.
Protocol: Quantification of Modafinil and this compound in Human Plasma by HPLC
This protocol is a generalized representation based on established methodologies for the analysis of Modafinil and its metabolites.[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 1.0 mL aliquot of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the HPLC mobile phase.
2. HPLC Analysis:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic elution. The exact ratio will depend on the specific column and system to achieve optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection: UV detection at a wavelength of 225 nm.
-
Quantification: The concentrations of Modafinil and this compound in the plasma samples are determined by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared with known concentrations of the compounds.
Visualizing the Metabolic Pathway and Experimental Workflow
To further elucidate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Metabolic pathway of Modafinil to this compound.
Caption: Experimental workflow for this compound quantification.
References
- 1. A double-blind, placebo-controlled, ascending-dose evaluation of the pharmacokinetics and tolerability of modafinil tablets in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modafinil : A Review of its Pharmacology and Clinical Efficacy in the Management of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modafinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Inactive Metabolite Profiling: A Comparative Guide to Modafininil Acid and Other Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the profiling of inactive metabolites, with a specific focus on modafinil acid, the primary inactive metabolite of the wakefulness-promoting agent modafinil. The content presented herein is supported by experimental data to aid researchers in the selection of appropriate techniques for their drug metabolism studies.
Introduction to Modafinil Metabolism
Modafinil is extensively metabolized in the liver, with approximately 90% of an administered dose being eliminated as metabolites.[1][2][3] The primary metabolic pathways are amide hydrolysis and cytochrome P450 (CYP) mediated oxidation.[1][4] These processes result in the formation of two major, pharmacologically inactive metabolites: this compound (CRL-40467) and modafinil sulfone (CRL-41056).[1][2] this compound is the most abundant metabolite, formed through the hydrolysis of the amide group, a reaction catalyzed by esterase or amidase enzymes.[5][6][7] Modafinil sulfone is produced via S-oxidation, a reaction primarily mediated by the CYP3A4 enzyme.[1][8] Due to their lack of pharmacological activity, the accurate profiling of these inactive metabolites is crucial for understanding the complete pharmacokinetic profile of modafinil and for assessing potential drug-drug interactions.[1][2]
Metabolic Pathway of Modafinil
The biotransformation of modafinil to its principal inactive metabolites is a critical aspect of its disposition in the body. The following diagram illustrates this metabolic pathway.
Caption: Metabolic pathway of modafinil to its inactive metabolites.
Comparison of Analytical Methods for Metabolite Profiling
The selection of an appropriate analytical technique is paramount for the accurate and reliable quantification of inactive metabolites. The following table compares the performance of common analytical platforms used in modafinil metabolite profiling.
| Analytical Method | Principle | Sensitivity | Specificity | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | Liquid Chromatography separates compounds, which are then ionized and detected by tandem Mass Spectrometry.[9] | High | Very High | High | Gold standard for quantitative analysis, high sensitivity and specificity.[9][10] | Higher equipment cost, potential for matrix effects.[11] |
| GC-MS | Gas Chromatography separates volatile compounds, followed by Mass Spectrometry detection.[12] | High | High | Medium | Excellent for volatile and thermally stable compounds, provides good separation.[9][12] | Requires derivatization for non-volatile metabolites, potential for thermal degradation.[9] |
| HPLC-UV | High-Performance Liquid Chromatography separates compounds, which are then detected by UV-Vis spectroscopy.[10] | Moderate | Moderate | High | Cost-effective, robust, and widely available. | Lower sensitivity and specificity compared to MS-based methods. |
| NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy identifies the structure of metabolites based on the magnetic properties of atomic nuclei.[13][14] | Low | Very High | Low | Non-destructive, provides detailed structural information, minimal sample preparation.[15] | Lower sensitivity, not suitable for trace-level analysis.[13] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate metabolite profiling. Below are protocols for sample preparation and analysis.
1. Sample Preparation: Protein Precipitation (PPT) for Plasma Samples
This method is a simple and rapid technique for removing proteins from biological samples prior to analysis.[16]
-
Materials:
-
Human plasma sample (200 µL)
-
Ice-cold acetonitrile (ACN) containing an internal standard (e.g., deuterated modafinil)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of ice-cold ACN with the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.[1]
-
2. LC-MS/MS Analysis of Modafinil and its Metabolites
This protocol outlines a typical method for the simultaneous quantification of modafinil, this compound, and modafinil sulfone.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.[9]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes (e.g., 5% B to 95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Modafinil: e.g., m/z 274 -> 167
-
This compound: e.g., m/z 275 -> 167
-
Modafinil Sulfone: e.g., m/z 290 -> 167
-
Internal Standard (d5-Modafinil): e.g., m/z 279 -> 172
-
-
-
Data Analysis:
-
Quantify the analytes by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.
-
Experimental Workflow for Inactive Metabolite Profiling
The following diagram illustrates a typical workflow for the identification and quantification of inactive metabolites in a drug development setting.
Caption: A generalized workflow for inactive metabolite profiling.
Conclusion
The profiling of inactive metabolites, such as this compound, is a fundamental aspect of drug metabolism research. A thorough understanding of the formation and disposition of these metabolites provides a complete pharmacokinetic picture of the parent drug.[1] The choice of analytical methodology should be guided by the specific requirements of the study, considering factors such as sensitivity, specificity, and throughput. LC-MS/MS remains the predominant technique for quantitative analysis due to its superior performance. Adherence to detailed and validated experimental protocols is essential for generating reliable and reproducible data in the field of inactive metabolite profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound [medbox.iiab.me]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Concise Review- An Analytical Method Development and Validation of Armodafinil | ClinicSearch [clinicsearchonline.org]
- 11. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Critical Review of Properties of Modafinil and Analytical, Bioanalytical Methods for its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Emerging new strategies for successful metabolite identification in metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Modafinil Acid Disposal
For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Modafinil acid, a primary metabolite of the wakefulness-promoting agent Modafinil. Adherence to these protocols is critical for minimizing risks and maintaining compliance with regulatory standards.
This compound, while considered pharmacologically inactive, requires careful handling as a chemical waste product.[1][2] The following procedures are designed to provide clear, actionable guidance for laboratory personnel.
Hazard and Disposal Overview
A summary of key safety and disposal information for Modafinil and its related compounds is presented below. This data is compiled from various safety data sheets (SDS).
| Compound | CAS Number | Key Hazards | Disposal Considerations |
| Modafinil | 68693-11-8 | Harmful if swallowed, Suspected of damaging fertility or the unborn child, May cause damage to organs through prolonged or repeated exposure.[3] | Dispose of in accordance with local, regional, national, and international regulations. Do not dispose of with household garbage or allow it to reach the sewage system.[3][4] |
| This compound | 63547-24-0 | Causes serious eye damage.[5] | Collect and arrange disposal in suitable, closed containers. Discharge into the environment must be avoided.[5] General chemical waste procedures should be followed.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, and perform these steps in a designated laboratory area.[3]
1. Initial Assessment and Waste Segregation:
-
Identify the Waste Stream: Determine if the this compound waste is in a solid form, dissolved in a solvent, or part of a mixture.[3]
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, properly labeled waste container.[3]
2. Packaging and Labeling:
-
Container Selection: Use a chemically resistant, sealable container that is compatible with the physical state of the waste (solid or liquid).[3][5]
-
Labeling: The container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "2-[(diphenylmethyl)sulfinyl]acetic acid"
-
The approximate amount of the compound
-
The date of accumulation
-
Any associated hazards (e.g., "Pharmacologically Active," "Eye Irritant")[3]
-
3. Storage Prior to Disposal:
-
Storage Location: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.[3]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.[3]
4. Final Disposal:
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3]
-
Documentation: Complete all required hazardous waste disposal forms as per your institution's and local regulations.[3]
-
Professional Disposal: this compound waste must be disposed of by a licensed hazardous waste disposal company. Incineration at a permitted facility is a common and effective method for destroying pharmacologically active compounds.[3]
Experimental Protocols for Disposal
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safety of their personnel and the protection of the environment. Always consult your institution's specific safety protocols and EHS office for guidance.
References
Essential Safety and Operational Guidance for Handling Modafinil Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of compounds like Modafinil acid is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to facilitate a safe laboratory environment.
Hazard Identification and Classification
This compound, also known as 2-[(Diphenylmethyl)sulfinyl]acetic acid, is classified with specific health hazards that necessitate careful handling.[1] The primary hazards associated with this compound are detailed in the table below.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Source: Biosynth Safety Data Sheet, Echemi Safety Data Sheet[1][2]
Personal Protective Equipment (PPE)
To mitigate the risks associated with this compound, the following personal protective equipment is mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
A safety shower and eye wash station must be readily accessible.[1]
Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection:
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[2]
Procedural Guidance for Safe Handling and Storage
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and that the work area (e.g., fume hood) is clean and operational.
-
Dispensing:
-
Avoid the formation of dust.[2]
-
Carefully weigh and transfer the compound, minimizing agitation.
-
-
During Use:
-
After Handling:
-
Wash hands and any exposed skin thoroughly with soap and water.[1]
-
Clean the work area to decontaminate any surfaces.
-
Remove and properly store or dispose of contaminated PPE.
-
Storage:
-
Store in a tightly closed, suitable container.
-
Keep in a cool, dry, and well-ventilated place away from heat and incompatible substances such as strong bases and strong oxidizing agents.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in closed, suitable, and properly labeled containers.[1]
-
Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter soil, surface water, or drains.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, including PPE, should be treated as hazardous waste and disposed of accordingly.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][2]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.
-
Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[1][3]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
